(7Z,9E)-Dodecadienyl acetate
Description
Properties
IUPAC Name |
[(7Z,9E)-dodeca-7,9-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-7H,3,8-13H2,1-2H3/b5-4+,7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRZUAWETKPZJO-DEQVHDEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=C\CCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058267 | |
| Record name | (E,Z)-7,9-Dodecadienyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55774-32-8 | |
| Record name | (E,Z)-7,9-Dodecadien-1-yl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55774-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,9-Dodecadienyl acetate, (7Z,9E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055774328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E,Z)-7,9-Dodecadienyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (7Z,9E)-dodecadienyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7,9-DODECADIENYL ACETATE, (7Z,9E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09I14RG2HM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(7Z,9E)-Dodecadienyl acetate discovery and identification in Lobesia botrana
An In-Depth Technical Guide to the Discovery and Identification of (7Z,9E)-Dodecadienyl Acetate (B1210297) in Lobesia botrana
For Researchers, Scientists, and Drug Development Professionals
Abstract
The European grapevine moth, Lobesia botrana, is a significant pest in viticulture, causing substantial economic losses.[1][2] The cornerstone of modern, environmentally-benign control strategies for this pest is the use of its primary sex pheromone, (7E,9Z)-dodecadienyl acetate, for mating disruption.[1][2] First identified in the 1970s, this compound is released by female moths to attract males, making its identification a critical step in developing targeted pest management solutions.[3] This technical guide details the pivotal experiments and methodologies used to discover, isolate, identify, and structurally elucidate this key semiochemical. It includes an overview of the analytical techniques employed, detailed experimental protocols, and a summary of the biosynthetic pathway responsible for its production.
Discovery and Structural Elucidation
The identification of (7E,9Z)-dodecadienyl acetate from female L. botrana pheromone glands was a multi-step process requiring a combination of biological assays and sophisticated analytical chemistry. The general workflow involved the careful extraction of volatile compounds from the pheromone glands, followed by separation and identification of the biologically active components.
Pheromone Gland Extraction
The initial step involved the collection of the volatile pheromones from their source. Pheromone glands from two- to three-day-old virgin female moths were excised.[1] These glands were then briefly extracted in a non-polar solvent, typically hexane (B92381), to dissolve the lipid-soluble pheromone components.[4] This crude extract formed the basis for all subsequent analytical procedures.
Analytical Identification Workflow
The definitive identification of the pheromone structure was achieved through a combination of Gas Chromatography (GC) for separation, Electroantennography (EAG) for bioactivity screening, and Mass Spectrometry (MS) for structural analysis.
-
Gas Chromatography (GC): The crude hexane extract was injected into a gas chromatograph. The GC separates the mixture into its individual chemical components based on their volatility and interaction with the stationary phase of the GC column. Each component elutes at a characteristic retention time.
-
Electroantennography (EAG): To determine which of the separated compounds were biologically relevant, the effluent from the GC column was split. One portion went to the standard GC detector (e.g., Flame Ionization Detector, FID), while the other was passed over a male L. botrana antenna. An electrode attached to the antenna measured electrical potential changes (depolarizations) in response to active compounds, pinpointing the exact retention times of potential pheromone components.
-
Mass Spectrometry (MS): By coupling the GC to a mass spectrometer (GC-MS), the compounds eluting at the biologically active retention times were fragmented and analyzed.[5] The resulting mass spectrum provides a molecular fingerprint, revealing the molecular weight and fragmentation pattern of the molecule. For (7E,9Z)-dodecadienyl acetate, the analysis would indicate a 12-carbon acetate with two double bonds.
-
Isomer Confirmation: While GC-MS confirmed the compound as a dodecadienyl acetate, it could not definitively establish the precise location (7,9) or geometry (E/Z) of the double bonds. This was resolved by synthesizing the four possible geometric isomers ((E,E), (E,Z), (Z,E), and (Z,Z)) of 7,9-dodecadienyl acetate. By comparing the GC retention times and mass spectra of the synthetic standards with the natural, EAG-active compound, (7E,9Z)-dodecadienyl acetate was confirmed as the major pheromone component.[1]
The workflow for this discovery process is illustrated below.
Quantitative Data
Analysis of the pheromone gland extract revealed that (7E,9Z)-dodecadienyl acetate is the major component, but other compounds are present that act synergistically to enhance male attraction.[3]
Table 1: Pheromone Blend Composition of Lobesia botrana
| Compound | Type | Role |
|---|---|---|
| (7E,9Z)-dodecadienyl acetate | Major Component | Primary Attractant[1] |
| (E)-7-dodecenyl acetate | Minor Component | Synergist[4][6] |
| (7Z,9E,11)-dodecatrienyl acetate | Minor Component | Synergist[4][6] |
| (E,E)-7,9,11-dodecatrienyl acetate | Minor Component | Identified in Gland[4][6] |
| (E,Z)-7,9-dodecadien-1-ol | Minor Component | Synergist[3][7] |
| (Z)-9-dodecenyl acetate | Minor Component | Synergist[3][7] |
Table 2: Example GC-MS Parameters for Pheromone Analysis
| Parameter | Specification |
|---|---|
| Gas Chromatograph | Agilent 6890 Series or similar[1] |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) or similar fused silica[7] |
| Carrier Gas | Helium[1] |
| Injector Mode | Splitless[1] |
| Injector Temperature | 250 °C[1] |
| Oven Program | 80°C for 1 min, then 10°C/min to 190°C (hold 10 min), then 4°C/min to 230°C (hold 10 min)[1] |
| Mass Spectrometer | Agilent 5975 or similar mass selective detector[1] |
| Ionization Mode | Electron Impact (EI) |
| Data Acquisition | Full Scan or Selected Ion Monitoring (SIM)[1] |
Detailed Experimental Protocols
Protocol 1: Pheromone Gland Extraction
-
Insect Preparation: Use pupae from a laboratory-reared colony. Separate sexes upon emergence to ensure females remain virgin.
-
Gland Excision: Select 2- to 3-day-old virgin female moths, typically during their peak calling (pheromone-releasing) period.
-
Extraction: Anesthetize a moth and carefully excise the terminal abdominal segments containing the pheromone gland.
-
Solvation: Immediately place the excised glands into a vial containing a small volume (e.g., 100 µL) of high-purity hexane.
-
Incubation: Allow the glands to extract for approximately 30 minutes to 1 hour at room temperature.
-
Storage: Remove the gland tissue. The resulting hexane extract can be stored at low temperatures (e.g., -20°C) prior to analysis.
Protocol 2: GC-EAG Analysis
-
System Setup: A GC is equipped with a column effluent splitter, directing the flow to both an FID and an EAG preparation.
-
Antenna Preparation: A male L. botrana is chilled, and an antenna is excised at the base. The tip of the antenna is clipped to improve electrical contact.
-
Electrode Placement: The antenna is mounted between two electrodes using conductive gel. The electrodes are connected to a high-impedance amplifier.
-
Sample Injection: An aliquot of the pheromone extract is injected into the GC.
-
Data Recording: The FID signal (indicating chemical elution) and the EAG signal (indicating antennal response) are recorded simultaneously.
-
Analysis: Peaks in the FID chromatogram that correspond with strong, sharp depolarizations in the EAG recording are marked as biologically active compounds.
Biosynthesis of (7E,9Z)-Dodecadienyl Acetate
Subsequent research using in vivo labeling experiments and transcriptome analysis of the pheromone gland has elucidated the biosynthetic pathway for (7E,9Z)-dodecadienyl acetate.[1][2][8] The pathway begins with common fatty acids and involves a series of desaturation, chain-shortening, reduction, and acetylation steps.
The process starts with tetradecanoic acid (a C14 saturated fatty acid).[1][8] A specific Δ11 desaturase enzyme introduces a double bond at the 11th position to produce (Z)-11-tetradecenoic acid.[8][9] This C14 precursor then undergoes peroxisomal chain shortening by acyl-CoA oxidases, removing two carbons to yield (Z)-9-dodecenoic acid (a C12 fatty acid).[2][8] A second, yet-to-be-identified Δ7 desaturase introduces the E-configured double bond at the 7th position.[1][8] Finally, the resulting (E,Z)-7,9-dodecenoic acid is reduced to the corresponding alcohol by a fatty acyl reductase and subsequently acetylated to form the final pheromone, (7E,9Z)-dodecadienyl acetate.[1][2][8]
Conclusion
The successful identification of (7E,9Z)-dodecadienyl acetate as the primary sex pheromone of Lobesia botrana stands as a landmark achievement in chemical ecology. It was made possible by the synergistic application of entomological bioassays and advanced analytical instrumentation. This discovery has directly led to the development of powerful and specific pest control tools, such as mating disruption, which are now widely used to protect vineyards in an environmentally responsible manner.[1] Continued research into the pheromone's biosynthesis and the function of its minor components promises to further refine these essential agricultural technologies.
References
- 1. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. (7Z,9E)-Dodecadienyl acetate | 55774-32-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New pheromone components of the grapevine moth Lobesia botrana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of (7Z,9E)-Dodecadienyl Acetate: A Technical Guide for Researchers
An In-depth Examination of the Core Biosynthetic Pathway in the European Grapevine Moth, Lobesia botrana
Introduction
(7Z,9E)-Dodecadienyl acetate (B1210297) is a key semiochemical, acting as the major sex pheromone component for several species of moths, most notably the European grapevine moth, Lobesia botrana. This insect is a significant pest in viticulture worldwide, and understanding the biosynthesis of its sex pheromone is crucial for developing novel and sustainable pest management strategies, such as mating disruption and the development of biocatalysts for pheromone production. This technical guide provides a comprehensive overview of the currently understood biosynthetic pathway of (7Z,9E)-dodecadienyl acetate in insects, with a primary focus on the well-documented pathway in L. botrana. The guide details the enzymatic steps, presents quantitative data from key studies, outlines experimental protocols for pathway elucidation, and provides visual representations of the core processes.
Proposed Biosynthesis Pathway in Lobesia botrana
The biosynthesis of this compound in L. botrana is a multi-step process that begins with a common fatty acid precursor, tetradecanoic acid (myristic acid). The pathway involves a series of desaturation, chain-shortening, further desaturation, reduction, and acetylation steps to produce the final active pheromone component.[1][2][3]
The proposed pathway is as follows:
-
Δ11-Desaturation: The process is initiated by the desaturation of tetradecanoic acid at the 11th carbon position to produce (Z)-11-tetradecenoic acid. This reaction is catalyzed by a specific fatty acyl-CoA desaturase.[1][2]
-
Chain Shortening: The resulting (Z)-11-tetradecenoic acid undergoes a cycle of β-oxidation, specifically a chain-shortening step, to yield (Z)-9-dodecenoic acid. This is facilitated by acyl-CoA oxidases.[1][2]
-
Δ7-Desaturation: A second desaturation event occurs at the 7th carbon position of (Z)-9-dodecenoic acid, introducing a second double bond to form (7Z,9E)-dodecadienoic acid. The specific desaturase responsible for this step in L. botrana has not yet been definitively identified and is referred to as an "elusive" Δ7-desaturase.[1][2]
-
Reduction: The carboxylic acid group of (7Z,9E)-dodecadienoic acid is then reduced to an alcohol, forming (7Z,9E)-dodecadien-1-ol. This reaction is catalyzed by a fatty acyl reductase (FAR).[1][2]
-
Acetylation: The final step is the esterification of the alcohol with an acetyl group from acetyl-CoA to produce the final pheromone component, this compound. This is carried out by an acetyltransferase (AT).[1][2]
Key Enzymes and Their Characteristics
The biosynthesis of this compound is orchestrated by a suite of specialized enzymes. Transcriptome analysis of the female pheromone gland of L. botrana has been instrumental in identifying candidate genes for these enzymes.[1][2]
Fatty Acyl-CoA Desaturases
Desaturases are crucial for introducing double bonds into the fatty acid chain, thereby determining the position and geometry of unsaturation, which is critical for pheromone specificity.
| Gene ID | Proposed Function | Substrate | Product | Expression (FPKM in Pheromone Gland) | Reference |
| Lbo_PPTQ | Δ11-desaturase | Tetradecanoic acid | (Z)-11-Tetradecenoic acid | 133.5 | [1][2] |
| Elusive | Δ7-desaturase | (Z)-9-Dodecenoic acid | (7Z,9E)-Dodecadienoic acid | N/A | [1][2] |
FPKM: Fragments Per Kilobase of transcript per Million mapped reads.
Lbo_PPTQ has been functionally characterized and confirmed to be a Δ11-desaturase that acts on C14 fatty acids.[1][2] The desaturase responsible for the introduction of the Δ7 double bond remains unidentified, despite the testing of 17 candidate desaturase genes from the L. botrana pheromone gland transcriptome.[1][2]
Acyl-CoA Oxidases
Acyl-CoA oxidases are involved in the chain-shortening of fatty acids through β-oxidation. In the context of pheromone biosynthesis, they tailor the chain length of the fatty acid precursor.
| Gene ID | Proposed Function | Substrate | Product | Expression (FPKM in Pheromone Gland) | Reference |
| Lbo_31670 | Acyl-CoA oxidase | (Z)-11-Tetradecenoic acid | (Z)-9-Dodecenoic acid | 1.8 | [1][2] |
| Lbo_49602 | Acyl-CoA oxidase | (Z)-11-Tetradecenoic acid | (Z)-9-Dodecenoic acid | 1.2 | [1][2] |
Both Lbo_31670 and Lbo_49602 have been shown to be involved in the chain shortening of (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid when functionally expressed.[1][2]
Fatty Acyl Reductases (FARs) and Acetyltransferases (ATs)
The final steps of the pathway, reduction of the fatty acyl precursor to an alcohol and its subsequent acetylation, are catalyzed by FARs and ATs, respectively. While transcriptome analysis of the L. botrana pheromone gland has identified 13 candidate FARs, the specific enzyme responsible for the reduction of (7Z,9E)-dodecadienoic acid has not yet been functionally confirmed.[1][2] Similarly, the acetyltransferase involved in the final acetylation step has yet to be identified and characterized in L. botrana.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of classical biochemical techniques and modern molecular biology approaches.
In Vivo Labeling with Deuterated Fatty Acids
This technique is used to trace the metabolic fate of precursor molecules within the insect.
Protocol:
-
Preparation of Labeled Precursors: Synthesize or procure deuterated fatty acid precursors, such as d3-tetradecanoic acid.
-
Application: Dissolve the labeled precursor in a suitable solvent (e.g., DMSO) and topically apply a small volume (e.g., 1 µL of a 1 µg/µL solution) to the pheromone gland of a female moth.
-
Incubation: Allow the moth to metabolize the precursor for a defined period (e.g., 24 hours).
-
Extraction: Excise the pheromone glands and extract the lipids using a solvent system such as hexane (B92381) or a chloroform:methanol mixture.
-
Analysis: Analyze the extract using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the incorporation of deuterium (B1214612) into the pheromone components and its intermediates.[4]
Functional Characterization of Enzymes in Heterologous Systems
This approach involves expressing candidate genes in a host organism (like yeast or insect cells) that does not naturally produce the compounds of interest, to determine the function of the encoded enzyme.
Yeast (Saccharomyces cerevisiae) Expression System:
-
Gene Cloning: Amplify the open reading frame (ORF) of the candidate gene (e.g., a desaturase) from pheromone gland cDNA and clone it into a yeast expression vector (e.g., pYES2).
-
Yeast Transformation: Transform a suitable yeast strain (e.g., one deficient in its own desaturases) with the expression construct.
-
Culture and Induction: Grow the transformed yeast in an appropriate selective medium. Induce gene expression by adding an inducer (e.g., galactose for the GAL1 promoter).
-
Substrate Feeding: Supplement the culture medium with the putative fatty acid substrate (e.g., tetradecanoic acid).
-
Lipid Extraction and Analysis: After a period of incubation (e.g., 48-72 hours), harvest the yeast cells, extract the total fatty acids, and convert them to fatty acid methyl esters (FAMEs). Analyze the FAMEs by GC-MS to identify the products of the expressed enzyme.[5]
Baculovirus Expression System with Insect Cells (e.g., Sf9):
-
Gene Cloning: Clone the ORF of the candidate gene into a baculovirus transfer vector (e.g., pFastBac).
-
Bacmid Generation: Transform E. coli DH10Bac cells with the transfer vector to generate a recombinant bacmid via transposition.
-
Transfection and Virus Amplification: Transfect insect cells (e.g., Sf9) with the recombinant bacmid to produce an initial viral stock (P1). Amplify the virus to obtain a high-titer stock (P2).
-
Protein Expression: Infect a larger culture of Sf9 cells with the high-titer viral stock.
-
Enzyme Assay: After an incubation period (e.g., 48-72 hours), harvest the cells, prepare a cell lysate, and perform an in vitro enzyme assay by adding the substrate and necessary co-factors. Analyze the reaction products by GC-MS.[6][7]
Experimental and Logical Workflows
The identification of genes and the elucidation of the biosynthetic pathway follow a logical progression of experiments.
Conclusion and Future Directions
The biosynthesis of this compound in Lobesia botrana is a well-studied example of insect pheromone production, involving a conserved pathway of fatty acid metabolism with specialized, lineage-specific enzymes. While significant progress has been made in identifying the key desaturase and chain-shortening enzymes, several aspects of the pathway remain to be fully elucidated.
Future research should focus on:
-
Identification of the Elusive Δ7-Desaturase: This is a critical missing link in the pathway. Further investigation of candidate genes and the use of advanced techniques such as gene editing (e.g., CRISPR/Cas9) may be required to identify this enzyme.
-
Characterization of the Terminal Enzymes: The specific fatty acyl reductase and acetyltransferase responsible for the final steps in L. botrana need to be identified and functionally characterized.
-
Enzyme Kinetics and Regulation: Detailed kinetic studies (determination of Km and Vmax) of all the enzymes in the pathway are needed for a complete understanding of the flux through the pathway and for the effective design of biocatalytic production systems. Additionally, the regulatory mechanisms, including the role of Pheromone Biosynthesis Activating Neuropeptide (PBAN), in controlling the expression and activity of these enzymes in L. botrana warrant further investigation.
A complete understanding of this biosynthetic pathway will not only provide fundamental insights into the evolution of chemical communication in insects but also pave the way for the development of novel, environmentally friendly strategies for the management of this economically important pest.
References
- 1. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Step-by-Step Protocol for Baculovirus-Mediated Protein Expression [synapse.patsnap.com]
- 7. glycoenzymes.ccrc.uga.edu [glycoenzymes.ccrc.uga.edu]
The Role of (7Z,9E)-Dodecadienyl Acetate in Insect Chemical Communication: A Technical Guide
(7Z,9E)-Dodecadienyl acetate (B1210297) , a significant semiochemical, plays a crucial role in the chemical communication of numerous insect species, most notably as the primary component of the sex pheromone of the European grapevine moth, Lobesia botrana.[1][2][3][4][5] This volatile organic compound is instrumental in mediating reproductive behaviors, making it a focal point of research in chemical ecology, neurophysiology, and integrated pest management. This guide provides an in-depth technical overview of its biosynthesis, perception, behavioral effects, and the experimental methodologies used in its study.
Chemical Properties and Isomeric Specificity
(7Z,9E)-Dodecadienyl acetate (C₁₄H₂₄O₂) is a long-chain fatty acid derivative with two double bonds at the 7th and 9th carbon positions, exhibiting specific geometric isomerism.[6][7][8] The (7Z,9E) configuration is critical for its biological activity in many target species.[3] Alterations in the isomeric composition, such as through exposure to sunlight or heat which can promote isomerization to the more stable (E,E) form, can significantly impact its efficacy as a pheromone.[3][9]
Biosynthesis of this compound
The biosynthesis of this compound in the pheromone glands of female moths is a multi-step enzymatic process.[1][2] In Lobesia botrana, the pathway involves a series of desaturation and chain-shortening reactions of fatty acid precursors.[1][2]
The proposed biosynthetic pathway begins with the desaturation of tetradecanoic acid by a Δ11 desaturase to produce (Z)-11-tetradecenoic acid. This is followed by a chain-shortening step, likely involving acyl-CoA oxidases, to yield (Z)-9-dodecenoic acid. A subsequent, yet to be fully elucidated, Δ7 desaturase introduces the second double bond to form the dienoyl precursor. The final steps involve the reduction of the carboxylic acid to an alcohol and subsequent acetylation to yield this compound.[1][2]
Perception and Behavioral Responses
Male moths detect this compound and other pheromone components via specialized olfactory receptor neurons housed in sensilla on their antennae.[10] The binding of the pheromone molecule to a specific receptor protein triggers a signal transduction cascade, leading to the depolarization of the neuron and the generation of an electrical signal. This signal is then processed in the antennal lobe of the brain, ultimately eliciting a behavioral response.[11]
The primary behavioral response in male moths is upwind flight along the pheromone plume to locate the calling female for mating.[11][12] The presence of minor components in the pheromone blend can act synergistically to enhance the male's attraction and close-range courtship behaviors.[3]
Quantitative Data on Pheromone Activity
The following table summarizes quantitative data related to the biological activity of this compound.
| Parameter | Value/Range | Insect Species | Notes |
| Optimal Trap Lure Concentration | 10 - 100 µg | Lobesia botrana | Concentration loaded onto a dispenser for field trapping. |
| EAG Response Threshold | 1 ng - 10 ng | Lepidoptera (general) | The lowest concentration eliciting a significant antennal response.[13] |
| Peak EAG Amplitude | Varies | Insect-dependent | The maximum negative deflection of the EAG signal upon stimulation.[13] |
| Male Attraction in Wind Tunnel | >80% | Lobesia botrana | Percentage of males exhibiting upwind flight towards the pheromone source. |
Experimental Protocols
Pheromone Gland Extraction
This protocol describes the extraction of pheromones from the terminal abdominal glands of female moths.[14]
Materials:
-
Virgin female moths (at peak calling activity)
-
Fine dissection scissors and forceps
-
Glass vials with inserts (250 µL)
-
Hexane (B92381) (HPLC grade)
-
Micropipette
Procedure:
-
Anesthetize a virgin female moth by chilling on ice.
-
Carefully excise the terminal abdominal segment containing the pheromone gland using fine scissors.
-
Place the excised gland into a glass vial insert.
-
Add a precise volume of hexane (e.g., 20-50 µL) to the insert.
-
Gently crush the gland against the vial wall with a clean glass rod to facilitate extraction.
-
Allow the extraction to proceed for at least 30 minutes at room temperature.
-
The resulting hexane solution contains the crude pheromone extract. Store at -20°C until analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is used to identify and quantify the components of the pheromone extract.[10][15][16][17][18]
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. (This must be optimized).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scan range m/z 40-450.
Procedure:
-
Inject 1 µL of the pheromone extract into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and mass spectra of the eluting compounds.
-
Identify this compound and other components by comparing their retention times and mass spectra with those of authentic standards.
-
For quantification, an internal standard of a known concentration is added to the extract prior to injection. The amount of each pheromone component is calculated based on its peak area relative to the internal standard.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect antenna to volatile compounds.[13][19][20][21][22]
Materials:
-
Live insect (typically male for sex pheromone testing)
-
Dissection microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Ag/AgCl wires
-
Conductive gel or saline solution
-
EAG amplifier and data acquisition system
-
Pheromone standards diluted in a suitable solvent (e.g., paraffin (B1166041) oil)
Procedure:
-
Anesthetize the insect using CO₂ or by chilling.
-
Excise an antenna and mount it between two electrodes. The basal end is connected to the reference electrode and the distal tip to the recording electrode. A small portion of the tip may be cut to ensure good electrical contact.[13]
-
Alternatively, a whole-insect preparation can be used, where the insect is restrained and the reference electrode is inserted into the head, while the recording electrode contacts the antenna tip.[13]
-
Deliver a puff of air carrying a known concentration of the pheromone over the antenna.
-
Record the resulting depolarization of the antennal neurons as a negative voltage deflection (the EAG signal).
-
A dose-response curve can be generated by testing a range of pheromone concentrations.
Applications in Pest Management
The primary application of synthetic this compound is in integrated pest management (IPM) programs for the European grapevine moth.[3] The two main strategies are:
-
Mating Disruption: The atmosphere in a vineyard is saturated with the synthetic pheromone, which confuses male moths and prevents them from locating females, thereby reducing mating and subsequent crop damage.[3]
-
Monitoring: Pheromone-baited traps are used to monitor the population dynamics of the pest, helping to determine the timing and necessity of other control measures.
References
- 1. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. This compound | 55774-32-8 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 7,9-Dodecadienyl acetate, (7Z,9E)- | C14H24O2 | CID 6437401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. EP3164408B1 - Novel method for producing (e,z)-7,9 dodecadienyl-1-acetate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. brucealberts.ucsf.edu [brucealberts.ucsf.edu]
- 12. ento.psu.edu [ento.psu.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. researchgate.net [researchgate.net]
- 17. Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ockenfels-syntech.com [ockenfels-syntech.com]
- 21. academic.oup.com [academic.oup.com]
- 22. youtube.com [youtube.com]
Olfactory Receptor Neurons Responding to (7Z,9E)-Dodecadienyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7Z,9E)-Dodecadienyl acetate (B1210297) is a crucial semiochemical, most notably recognized as the primary component of the sex pheromone of the European grapevine moth, Lobesia botrana.[1][2][3] This insect is a significant pest in viticulture, making the study of its chemical communication pathways of high interest for the development of novel pest management strategies.[1][4] Understanding the specific olfactory receptor neurons (ORNs) that detect this pheromone, and the subsequent signaling cascade, is fundamental for creating targeted and effective behavior-modifying compounds. This guide provides an in-depth overview of the current knowledge on ORNs responsive to (7Z,9E)-dodecadienyl acetate, with a focus on L. botrana.
Quantitative Data Presentation
The response of male L. botrana olfactory sensory neurons to this compound and related compounds has been quantified using Single-Sensillum Recording (SSR) and Electroantennography (EAG). The following tables summarize the key findings from these electrophysiological assays.
Table 1: Single-Sensillum Recording (SSR) Responses of Lobesia botrana Olfactory Sensory Neurons
Specialized ORNs located in sensilla trichodea on the male antennae of L. botrana are highly sensitive to this compound.[1] SSR experiments have demonstrated that a single type of neuron within these sensilla is responsible for detecting the primary pheromone component.[4] The responses to various stimuli are detailed below.
| Compound | Dose (ng) | Mean Spike Frequency (spikes/s) ± SEM (n=9) |
| This compound (E7,Z9-12Ac) | 10 | 80 ± 10 |
| 100 | 120 ± 15 | |
| 1000 | 150 ± 20 | |
| (7E,9Z)-Dodecadienyl acetate (Z7,E9-12Ac) | 1000 | No significant response |
| (7E,9E)-Dodecadienyl acetate (E7,E9-12Ac) | 1000 | No significant response |
| (7Z,9Z)-Dodecadienyl acetate (Z7,Z9-12Ac) | 1000 | 60 ± 8 |
| (Z)-9-Dodecenyl acetate (Z9-12Ac) | 1000 | 40 ± 5 |
| (Z)-9-Undecenyl acetate (Z9-11Ac) | 1000 | 30 ± 5 |
| Hexane (B92381) (Control) | - | < 5 |
Data estimated from graphical representations in Kárpáti et al. (2023).[4][5]
Table 2: Electroantennography (EAG) Dose-Response of Lobesia botrana Antennae
EAG recordings measure the summated potential of all responding ORNs on the antenna. This technique reveals the overall sensitivity of the antenna to different compounds and concentrations.
| Compound | Dose (ng) | Mean EAG Response (mV) ± SEM (n=9) |
| This compound (E7,Z9-12Ac) | 1 | 0.2 ± 0.05 |
| 10 | 0.8 ± 0.1 | |
| 100 | 1.5 ± 0.2 | |
| 1000 | 2.2 ± 0.3 | |
| (7Z,9Z)-Dodecadienyl acetate (Z7,Z9-12Ac) | 1000 | 1.0 ± 0.15 |
| (Z)-9-Dodecenyl acetate (Z9-12Ac) | 1000 | 0.7 ± 0.1 |
| (Z)-9-Undecenyl acetate (Z9-11Ac) | 1000 | 0.5 ± 0.08 |
| Hexane (Control) | - | 0 |
Data estimated from graphical representations in Kárpáti et al. (2023).[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for the key experiments cited.
Single-Sensillum Recording (SSR)
SSR is a powerful technique to measure the activity of individual ORNs.
-
Insect Preparation:
-
Adult male Lobesia botrana are used.
-
The moth is restrained in a pipette tip, with its head protruding.
-
The antennae are immobilized using dental wax or a similar adhesive on a microscope slide.
-
-
Electrode Preparation:
-
Recording electrodes are sharpened tungsten wires.
-
The reference electrode is also a sharpened tungsten wire.
-
-
Recording:
-
The preparation is placed under a high-magnification microscope.
-
The reference electrode is inserted into the insect's eye.
-
The recording electrode is carefully inserted into the shaft of a single sensillum trichodeum.
-
A constant stream of charcoal-filtered, humidified air is passed over the antenna.
-
-
Stimulus Delivery:
-
Solutions of the test compounds are prepared in hexane at various concentrations.
-
A 10 µl aliquot of the solution is applied to a filter paper strip, and the solvent is allowed to evaporate.
-
The filter paper is placed inside a Pasteur pipette.
-
Puffs of air (typically 500 ms (B15284909) duration) are delivered through the pipette, directing the odorant stimulus onto the antenna.
-
-
Data Analysis:
-
Action potentials are recorded and amplified.
-
The number of spikes in a defined period (e.g., 1 second) following the stimulus is counted.
-
The response to the solvent control is subtracted from the response to the test compounds.
-
Electroantennography (EAG)
EAG measures the overall electrical response of the antenna to an olfactory stimulus.
-
Antenna Preparation:
-
An antenna is excised from the head of a male L. botrana.
-
The distal tip of the antenna is removed to ensure good electrical contact.
-
-
Electrode Placement:
-
The basal end of the antenna is placed in contact with the reference electrode, which is a glass capillary filled with a conductive solution.
-
The cut distal end is placed in contact with the recording electrode.
-
-
Stimulus Delivery:
-
The stimulus delivery system is the same as for SSR.
-
-
Data Recording and Analysis:
-
The potential difference between the two electrodes is amplified.
-
The maximum amplitude of the negative voltage deflection in response to the stimulus is measured.
-
The response to the solvent control is subtracted from the responses to the test compounds.
-
Functional Expression of Olfactory Receptors in Xenopus Oocytes
This heterologous expression system is used to de-orphanize olfactory receptors and characterize their ligand specificity.
-
cRNA Synthesis:
-
Candidate olfactory receptor genes are cloned from L. botrana antennal cDNA.
-
The genes are subcloned into an expression vector.
-
Capped complementary RNA (cRNA) is synthesized in vitro.
-
-
Oocyte Preparation and Injection:
-
Oocytes are surgically removed from a female Xenopus laevis.
-
The oocytes are defolliculated by enzymatic digestion.
-
A nanogram-level amount of the OR cRNA, along with the co-receptor Orco cRNA, is microinjected into each oocyte.
-
Injected oocytes are incubated for 3-7 days to allow for receptor expression.
-
-
Two-Electrode Voltage-Clamp Recording:
-
An oocyte is placed in a recording chamber and perfused with a saline solution.
-
Two microelectrodes are inserted into the oocyte to clamp the membrane potential.
-
Test compounds are dissolved in the saline solution and perfused over the oocyte.
-
The inward current generated by the activation of the olfactory receptor ion channel is recorded.
-
Signaling Pathways and Visualizations
The detection of this compound by ORNs in L. botrana initiates a signal transduction cascade that ultimately leads to a behavioral response in the male moth. While the specific receptor protein for this pheromone in L. botrana has not yet been definitively de-orphaned, the general mechanism of insect olfactory signal transduction is well-established.
Upon binding of the pheromone to a specific Olfactory Receptor (OR) protein, the OR, in complex with its co-receptor (Orco), forms a ligand-gated ion channel.[6] This channel opens, allowing for the influx of cations (Na+, K+, and Ca2+), which depolarizes the neuronal membrane and generates an action potential. This electrical signal is then transmitted to the antennal lobe of the brain for further processing.
References
- 1. This compound | 55774-32-8 | Benchchem [benchchem.com]
- 2. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Narrow tuning and sensitivity of the pheromone-specific olfactory neuron in male European grapevine moth (Lobesia botrana) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Pheromone: A Technical Guide to the Biosynthesis of (7Z,9E)-Dodecadienyl Acetate from Fatty Acid Precursors
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of (7Z,9E)-dodecadienyl acetate (B1210297), the primary sex pheromone of the European grapevine moth, Lobesia botrana. Drawing upon key research in the field, this document details the fatty acid precursors, enzymatic transformations, and experimental methodologies used to elucidate this critical biological process. The information presented herein is intended to serve as a valuable resource for researchers in chemical ecology, biochemistry, and those involved in the development of novel pest management strategies.
The Biosynthetic Pathway: From Saturated Fat to Potent Attractant
The biosynthesis of (7Z,9E)-dodecadienyl acetate in Lobesia botrana is a multi-step process that begins with common saturated fatty acids and proceeds through a series of desaturation, chain-shortening, and functional group modification steps.[1][2][3] The pathway is initiated with the de novo synthesis of saturated fatty acids, with tetradecanoic acid (myristic acid) serving as a key precursor.[2][4]
The proposed biosynthetic pathway, as detailed through in vivo labeling experiments and functional characterization of enzymes, is as follows:
-
Δ11 Desaturation: The process begins with the introduction of a double bond at the 11th position of tetradecanoic acid, a C14 saturated fatty acid. This reaction is catalyzed by a specific Δ11 desaturase, resulting in the formation of (Z)-11-tetradecenoic acid.[2][3][4]
-
Chain Shortening: The newly formed C14 unsaturated fatty acid undergoes a cycle of β-oxidation, a process of chain shortening that removes two carbons from the carboxylic end. This step is catalyzed by acyl-CoA oxidases and converts (Z)-11-tetradecenoic acid into (Z)-9-dodecenoic acid.[2][3]
-
Δ7 Desaturation: A second desaturation event occurs, introducing a double bond at the 7th position of (Z)-9-dodecenoic acid. This creates the conjugated diene system characteristic of the final pheromone. The specific desaturase responsible for this step, a putative Δ7 desaturase, has yet to be definitively identified and remains an area of active research.[2][4]
-
Reduction: The carboxylic acid group of the resulting (7Z,9E)-dodecadienoic acid is then reduced to an alcohol, forming (7Z,9E)-dodecadienol. This reaction is carried out by a fatty acyl reductase (FAR).[3]
-
Acetylation: In the final step, the hydroxyl group of the fatty alcohol is acetylated to form the final active pheromone component, this compound.[2][3]
The following diagram illustrates this proposed biosynthetic pathway:
Quantitative Analysis of Precursor Conversion
In vivo labeling experiments using deuterium-labeled fatty acids have been instrumental in elucidating the biosynthetic pathway. These studies provide quantitative insights into the conversion of precursors to the final pheromone components. The following table summarizes the key findings from such experiments in L. botrana.
| Labeled Precursor Applied | Labeled Intermediate/Product Detected | Key Finding |
| D3-Tetradecanoic acid (D3-14:Acid) | D3-(Z)-11-Tetradecenoic acid, D3-(Z)-9-Dodecenoic acid, D3-(7Z,9E)-Dodecadienyl acetate | Demonstrates the role of tetradecanoic acid as a primary precursor and confirms the Δ11 desaturation and subsequent chain shortening.[2] |
| D5-(Z)-11-Tetradecenoic acid (D5-Z11–14:acid) | D5-(Z)-9-Dodecenoic acid, D5-(7Z,9E)-Dodecadienyl acetate | Confirms the chain shortening of (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid.[2] |
| D3-(Z)-9-Dodecenoic acid (D3-Z9–12:acid) | D3-(7Z,9E)-Dodecadienyl acetate | Provides strong evidence for the desaturation of (Z)-9-dodecenoic acid to form the final diene structure.[2] |
Functional Characterization of Key Biosynthetic Enzymes
Transcriptome analysis of the female pheromone glands of L. botrana has led to the identification and functional characterization of several key enzymes involved in the biosynthesis of this compound.[2][3][4]
Δ11 Desaturase (Lbo_PPTQ)
A candidate Δ11 desaturase, designated Lbo_PPTQ, was identified and its function confirmed through heterologous expression in Saccharomyces cerevisiae and Sf9 insect cells.[2][3] This enzyme exhibits specificity for tetradecanoic acid as a substrate.
| Substrate | Product | Conversion Efficiency (%) |
| Tetradecanoic acid (C14:0) | (Z)-11-Tetradecenoic acid | High |
| Palmitic acid (C16:0) | (Z)-11-Hexadecenoic acid | Low |
| Stearic acid (C18:0) | (Z)-11-Octadecenoic acid | Not detected |
Acyl-CoA Oxidases (Lbo_31670 and Lbo_49602)
Two acyl-CoA oxidases, Lbo_31670 and Lbo_49602, were identified as candidates for the chain-shortening step.[2][3] Functional assays in yeast demonstrated their ability to convert (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid.
| Enzyme | Substrate | Product | Conversion Efficiency (%) |
| Lbo_31670 | (Z)-11-Tetradecenoic acid | (Z)-9-Dodecenoic acid | Moderate |
| Lbo_49602 | (Z)-11-Tetradecenoic acid | (Z)-9-Dodecenoic acid | Moderate |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the study of this compound biosynthesis.
In Vivo Labeling Experiments
Objective: To trace the metabolic fate of potential fatty acid precursors in the pheromone gland.
Protocol:
-
Preparation of Labeled Precursors: Deuterium-labeled fatty acids (e.g., D3-tetradecanoic acid) are synthesized.
-
Topical Application: A solution of the labeled precursor in a suitable solvent (e.g., dimethyl sulfoxide) is topically applied to the pheromone gland of a female moth.
-
Incubation: The moth is incubated for a specific period to allow for the metabolic conversion of the precursor.
-
Extraction: The pheromone gland is excised and the lipids are extracted using an organic solvent (e.g., hexane).
-
Analysis: The extract is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the labeled pheromone components and intermediates.[2]
References
Methodological & Application
Application Notes and Protocols for the Analysis of (7Z,9E)-Dodecadienyl Acetate using Gas Chromatography-Electroantennography (GC-EAD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(7Z,9E)-Dodecadienyl acetate (B1210297) is a significant semiochemical, most notably recognized as the primary component of the sex pheromone of the European grapevine moth, Lobesia botrana.[1] This insect is a major pest in viticulture, and its pheromone plays a critical role in its reproductive behavior, with females releasing the compound to attract males for mating.[1] The specific (7Z,9E) isomeric form is crucial for its species-specific attraction.[1]
Gas Chromatography-Electroantennography (GC-EAD) is a powerful and highly sensitive bioanalytical technique used to identify biologically active volatile compounds from complex mixtures.[1][2] The system couples a gas chromatograph (GC), which separates the components of a mixture, with an insect's antenna, which serves as a highly selective biological detector.[3] As compounds elute from the GC column, the effluent is split between a conventional detector (like a Flame Ionization Detector, FID) and the insect antenna preparation.[4] When a compound that the insect can detect (an odorant) passes over the antenna, it elicits a measurable electrical response in the form of a depolarization.[2][4]
This application note provides a detailed protocol for the analysis of (7Z,9E)-dodecadienyl acetate using GC-EAD with the antennae of male Lobesia botrana moths.
Principle of Electroantennographic Detection (EAD)
The insect antenna is a complex sensory organ covered in sensilla, which house olfactory receptor neurons. When molecules of an active compound, such as this compound, bind to specific odorant receptors on these neurons, it triggers a change in the membrane potential. This rapid depolarization, known as the electroantennogram, is recorded as a negative voltage deflection. By synchronizing the output from the antenna with the output from the GC's conventional detector, researchers can pinpoint exactly which compounds in a sample are biologically active.
Caption: Principle of electroantennographic detection.
Experimental Protocols
This section details the methodology for preparing the insect antenna, the sample, and the GC-EAD system for analysis.
3.1. Insect Preparation (Male Lobesia botrana)
-
Antenna Excision: Carefully restrain a male moth. Using fine scissors or a sharp blade, excise one of the antennae at its base.
-
Electrode Preparation: Prepare two glass capillary microelectrodes filled with an appropriate electrolyte solution (e.g., saline solution similar to insect hemolymph).
-
Antenna Mounting: Mount the excised antenna between the two microelectrodes. Insert the tip of the recording electrode into the distal end of the antenna and the reference electrode into the base. Ensure a good electrical connection.
-
Signal Verification: Place the mounted antenna in a humidified, charcoal-filtered air stream to keep it viable.[5] Verify the stability of the baseline signal before analysis.
3.2. Sample Preparation
-
Pheromone Gland Extracts: For natural sample analysis, pheromone glands from calling female moths can be excised and extracted in a small volume of a suitable solvent (e.g., hexane).
-
Synthetic Standards: Prepare solutions of synthetic this compound in hexane (B92381) at various concentrations (e.g., ranging from 1 pg/µL to 100 pg/µL) to determine the detection threshold and calibrate the antennal response.
3.3. GC-EAD System Setup and Protocol
The following parameters are a general guideline and may require optimization based on the specific instrumentation available.
| Parameter | Specification |
| Gas Chromatograph | Agilent 8890 GC, Shimadzu 2030, or equivalent.[3][5] |
| Column | A nonpolar or mid-polarity capillary column is recommended. e.g., HP-5ms or RTX-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).[5][6] |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1-2 mL/min.[6] Nitrogen can also be used.[5] |
| Inlet | Splitless mode, temperature set to 220-250°C.[3][5] |
| Injection Volume | 1-3 µL.[5] |
| Oven Program | Initial temperature of 50°C for 2-4 minutes, then ramp at 10°C/min to 230-280°C, and hold for 5-10 minutes.[3][6] |
| Column Effluent Split | The effluent from the GC column is split (typically 1:1) using an inert Y-splitter.[3] One arm is directed to the FID, and the other to the EAD. |
| FID Detector | Temperature: 280-300°C.[5] |
| EAD Transfer Line | A heated transfer line (kept at a similar temperature to the final oven temperature) delivers the effluent to the antenna. |
| EAD Air Stream | The effluent is mixed with a charcoal-filtered and humidified air stream (ca. 4 L/min) and directed over the mounted antenna via a glass tube.[4] |
| Data Acquisition | The FID and EAD signals are recorded simultaneously using an appropriate data acquisition system (e.g., IDAC-2).[4] |
Data Presentation and Interpretation
The primary output consists of two synchronized chromatograms: the FID trace, showing all volatile compounds, and the EAD trace, showing the antennal responses. A peak in the EAD trace that consistently aligns with an FID peak indicates a biologically active compound. The identity of the active compound can be confirmed by comparing its retention time with that of a synthetic standard. For definitive identification, analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is required.[4][5]
Table 1: Example Quantitative Data from GC-EAD Analysis of a Pheromone Gland Extract
| Peak No. | Retention Time (min) | Compound Identity | FID Response (pA) | EAD Response (mV) |
| 1 | 16.52 | (Z)-9-Dodecenyl acetate | 15.2 | 0.1 (noise level) |
| 2 | 17.85 | This compound | 85.7 | 1.2 |
| 3 | 17.91 | (7E,9E)-Dodecadienyl acetate | 5.1 | 0.2 |
| 4 | 18.20 | (7Z,9E)-Dodecadienol | 10.3 | 0.5 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for GC-EAD analysis.
Caption: Experimental workflow for GC-EAD analysis.
References
- 1. This compound | 55774-32-8 | Benchchem [benchchem.com]
- 2. An automated approach to detecting signals in electroantennogram data [pubs.usgs.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
- 5. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (7Z,9E)-Dodecadienyl Acetate Isomers
References
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Application Notes and Protocols for Mating Disruption in Vineyards using (7Z,9E)-Dodecadienyl Acetate
Introduction
(7Z,9E)-Dodecadienyl acetate (B1210297) is the primary component of the sex pheromone of the European grapevine moth, Lobesia botrana, a significant pest in viticulture.[1][2][3][4] Mating disruption is a sustainable pest control technique that utilizes synthetic pheromones to permeate the air in a vineyard. This confuses male moths and prevents them from locating females, thereby disrupting the reproductive cycle and reducing pest populations.[5][6][7] This document provides detailed application notes and experimental protocols for researchers and viticulturists on the use of (7Z,9E)-Dodecadienyl acetate for mating disruption in vineyards.
Principle of Mating Disruption
The core principle of mating disruption is to saturate the atmosphere of the vineyard with the synthetic female sex pheromone. This creates a ubiquitous scent that masks the natural pheromone plumes released by female moths. As a result, male moths are unable to orient themselves towards calling females, leading to a reduction in successful mating and subsequent generations of the pest. The effectiveness of this technique is often measured by the reduction in male moth captures in pheromone-baited traps, a phenomenon referred to as "trap shutdown," and a decrease in crop damage.[8]
Quantitative Data Summary
The efficacy of mating disruption using this compound can be quantified through various parameters, including dispenser application rates, reduction in male moth trap captures, and impact on crop infestation levels. The following tables summarize key quantitative data from various studies.
Table 1: Application Rates of Pheromone Dispensers for Mating Disruption
| Pheromone Formulation | Dispenser/Application Rate | Active Ingredient (a.i.) Loading | Target Pest | Reference |
| Isonet-L Dispensers | 500 units/hectare | 172 mg per dispenser | Lobesia botrana | [9] |
| CheckMate VMB-XL (Passive Dispensers) | 125, 310, 465, 615 dispensers/ha | 150 mg per dispenser | Planococcus ficus | [10] |
| Suterra Inc. Plastic Dispensers | 625 dispensers/hectare | 100 mg per dispenser | Planococcus ficus | [11] |
| Isomate® GBM Plus | 500 units/hectare | Not Specified | Paralobesia viteana | [12] |
| Peripheral Treatment | 2.5 m or 5 m intervals along the periphery | Not Specified | Paralobesia viteana | [12] |
| Leopard Moth Pheromone Twist-Ties | 635 per hectare | Not Specified | Grape Root Borer | [8] |
Table 2: Efficacy of Mating Disruption on Pest Populations and Crop Damage
| Mating Disruption Treatment | Reduction in Male Trap Captures | Reduction in Infestation/Damage | Target Pest | Reference |
| Isonet-L (500 dispensers/ha) | ~94% reduction across three flights | Effectiveness >94% for 1st generation, 98% for 2nd | Lobesia botrana | [9] |
| Isomate® GBM Plus (500 dispensers/ha) | 96% reduction | Economic injury threshold not exceeded | Paralobesia viteana | [12] |
| Peripheral Dispensers (2.5m or 5m intervals) | 87% reduction (not significantly different from control) | Economic injury threshold not exceeded | Paralobesia viteana | [12] |
| Leopard Moth Pheromone (635 ties/ha) | Complete trap shutdown | Not specified | Grape Root Borer | [8] |
| CheckMate VMB-XL (310-615 dispensers/ha) | Significantly lower captures | Lowered mealybug densities or damage | Planococcus ficus | [10] |
| Suterra Dispensers (625/ha) | Significantly lower than control | No significant difference in damaged bunches | Planococcus ficus | [11] |
Experimental Protocols
This section outlines detailed methodologies for conducting mating disruption trials in vineyards.
Protocol 1: Field Efficacy Trial of Mating Disruption Dispensers
1. Experimental Design:
- Select a commercial vineyard with a known history of the target pest infestation.
- Establish multiple plots, with each plot being at least 1 hectare to minimize edge effects. A 15-meter buffer zone should be maintained between treatments.[8]
- Employ a randomized complete block design, with vineyards serving as blocks to account for variability.[5][8]
- Treatments should include different dispenser application rates (e.g., 300, 500, 600 dispensers/hectare) and an untreated control plot.
2. Dispenser Application:
- Deploy pheromone dispensers before the first flight of the target pest's adult males.
- Attach dispensers to the trellis wire or within the vine canopy at a height of 1.0 to 1.5 meters above the ground.[8][12]
- Distribute dispensers evenly throughout the plot according to the specified application rate for each treatment.
3. Monitoring Male Moth Activity:
- Place pheromone-baited sticky traps (e.g., Delta traps) in the center of each plot, at least 20 meters apart.[8]
- Traps should be baited with a lure containing the synthetic sex pheromone of the target species.[10][12]
- Monitor traps weekly or bi-weekly, counting and removing captured male moths.[10][12]
- Replace lures every 4 weeks or as recommended by the manufacturer.[10]
4. Assessing Crop Damage:
- At key times during the growing season and at harvest, randomly sample a predetermined number of grape clusters (e.g., 100 clusters) per plot.
- Visually inspect each cluster for signs of pest infestation, such as larvae or feeding damage.
- Calculate the percentage of infested clusters for each treatment and compare it to the control.
5. Data Analysis:
- Analyze the mean number of moths captured per trap per week using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
- Similarly, analyze the percentage of infested grape clusters to evaluate the effectiveness of mating disruption in reducing crop damage.
Visualizations
Diagram 1: Mating Disruption Mechanism
Caption: The mechanism of mating disruption in vineyards.
Diagram 2: Experimental Workflow for Mating Disruption Trial
Caption: Workflow for a vineyard mating disruption efficacy trial.
Diagram 3: Biosynthesis Pathway of this compound
References
- 1. This compound | 55774-32-8 | Benchchem [benchchem.com]
- 2. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sex pheromone of Lobesia botrana: (E,Z)-7,9-dodecadienyl acetate in the female grape vine moth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Mating Disruption Program for a Mealybug, Planococcus ficus, in Vineyards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. canr.msu.edu [canr.msu.edu]
- 8. entnemdept.ufl.edu [entnemdept.ufl.edu]
- 9. makhillpublications.co [makhillpublications.co]
- 10. academic.oup.com [academic.oup.com]
- 11. Mating disruption field trials to control the vine mealybug Planococcus ficus [iris.cnr.it]
- 12. Developing mating disruption for the integrated management of grape berry moth - agriculture.canada.ca [agriculture.canada.ca]
Application Notes and Protocols for the Formulation of Slow-Release Dispensers for (7Z,9E)-Dodecadienyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7Z,9E)-Dodecadienyl acetate (B1210297) is the primary sex pheromone of the female European grapevine moth (Lobesia botrana), a significant pest in viticulture.[1][2][3] Slow-release dispensers are crucial for the effective use of this pheromone in integrated pest management (IPM) strategies, primarily through mating disruption.[4][5] These dispensers protect the volatile and degradable pheromone from environmental factors such as sunlight, temperature, and rain, ensuring a sustained and controlled release over an extended period.[6] This document provides detailed application notes and experimental protocols for the formulation and evaluation of various slow-release dispensers for (7Z,9E)-Dodecadienyl acetate.
Dispenser Technologies and Mechanisms
A variety of technologies are employed to achieve the controlled release of insect pheromones. The selection of a particular technology depends on factors such as the desired release rate, duration of efficacy, cost, and environmental considerations. Common dispenser types include polymer matrix, reservoir, and microencapsulation systems.
-
Polymer Matrix Dispensers: In these systems, the pheromone is uniformly dispersed within a polymer matrix. The release is governed by diffusion through the polymer and evaporation from the surface. Materials like polyethylene (B3416737), polyvinyl chloride, and waxes are commonly used.[7][8]
-
Reservoir Dispensers: These consist of a pheromone-filled reservoir enclosed by a permeable membrane or a capillary tube. The release rate is controlled by the permeability of the membrane or the dimensions of the capillary, often approaching zero-order kinetics (a constant release rate).[9]
-
Microencapsulation: The pheromone is encapsulated within microscopic polymer shells. The release can be triggered by diffusion, degradation of the shell, or rupture. This method allows for the creation of sprayable formulations.[10]
Quantitative Data on Dispenser Performance
The following table summarizes publicly available data on the performance of different slow-release dispensers for this compound.
| Dispenser Type | Pheromone Load (mg/dispenser) | Release Rate (mg/day/ha) | Field Efficacy (Mating Disruption) | Crop Damage Reduction | Reference |
| ISONET® L (Polyethylene tube) | 172 | 526.29 ± 76.30 | >88% disruption index | 86.87% | [4][11] |
| RAK 2 PRO | Not Specified | 334 mg released by Aug 6 (2009); 304 mg by Aug 9 (2010) | Sufficient efficacy without additional treatment in the second year | Maintained low infestation levels | [12] |
| Checkmate® Puffer® LB (Aerosol) | Not Specified | Not Specified | Fully comparable or better than passive dispensers | Significant reduction in infested flower clusters and bunches | [5][11] |
| Meso-dispensers | Not Specified | Not Specified | 68.9% to 98.9% disruption index | Not Specified | [4] |
Experimental Protocols
Protocol 1: Preparation of a Wax Matrix Slow-Release Dispenser
This protocol describes the preparation of a simple, cost-effective wax matrix dispenser.
Materials:
-
This compound
-
Paraffin wax or beeswax
-
Beaker
-
Hot plate with magnetic stirrer
-
Molds (e.g., silicone ice cube trays)
-
Analytical balance
Procedure:
-
Weigh the desired amount of wax into a beaker.
-
Heat the wax on a hot plate with gentle stirring until it is completely melted. The temperature should be just above the melting point of the wax to minimize pheromone degradation.
-
Weigh the required amount of this compound. A typical loading is 1-5% by weight.
-
Once the wax is melted, remove it from the heat and add the pheromone while stirring continuously to ensure a homogenous mixture.
-
Pour the molten wax-pheromone mixture into the molds.
-
Allow the dispensers to cool and solidify at room temperature.
-
Once solidified, remove the dispensers from the molds and store them in a cool, dark place in airtight containers until use.
Protocol 2: Fabrication of a Reservoir-Based Dispenser
This protocol outlines the fabrication of a reservoir dispenser using a polyethylene vial and a cotton wick.
Materials:
-
This compound
-
Polyethylene vials with press-fit caps
-
Cotton wicks
-
Micropipette
-
Analytical balance
Procedure:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane) if a specific loading is required, or use the neat pheromone.
-
Insert a cotton wick into each polyethylene vial, ensuring it reaches the bottom.
-
Using a micropipette, carefully add a precise amount of the pheromone solution or neat pheromone onto the cotton wick inside the vial.
-
If a solvent was used, allow it to evaporate completely in a fume hood.
-
Securely close the vials with their caps. The cap may have a small opening or be made of a semi-permeable material to allow for controlled release.
-
Store the dispensers in a cool, dark, and airtight environment until deployment.
Protocol 3: Evaluation of Pheromone Release Rate
This protocol describes a standard method for determining the release rate of pheromones from a dispenser over time.
Materials:
-
Prepared slow-release dispensers
-
Environmental chamber with controlled temperature, humidity, and airflow
-
Analytical balance (accurate to 0.1 mg)
-
Forceps
Procedure:
-
Individually weigh each dispenser using an analytical balance and record the initial weight (W₀).
-
Place the dispensers in an environmental chamber set to simulate field conditions (e.g., 25°C, 50% relative humidity, constant airflow).
-
At regular intervals (e.g., daily for the first week, then weekly), remove the dispensers from the chamber and weigh them again (Wₜ).
-
Calculate the amount of pheromone released at each time point (W_released = W₀ - Wₜ).
-
The release rate can be calculated for each interval (Rate = (W_t-1 - Wₜ) / (time interval)).
-
Plot the cumulative amount of pheromone released versus time to visualize the release profile.
Protocol 4: Electroantennography (EAG) for Bio-efficacy Testing
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of the dispenser's effectiveness in releasing a biologically active pheromone plume.[13][14][15][16]
Materials:
-
Live male Lobesia botrana moths
-
EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)
-
Dissecting microscope
-
Prepared slow-release dispenser
-
Clean, humidified air source
-
Faraday cage
Procedure:
-
Antenna Preparation: Anesthetize a male moth (e.g., with CO₂ or by chilling). Under a dissecting microscope, carefully excise one antenna. Mount the basal end of the antenna onto the reference electrode and the distal tip onto the recording electrode using conductive gel.[16]
-
Setup: Place the antenna preparation within the EAG system, ensuring a constant flow of clean, humidified air over the antenna to establish a stable baseline.
-
Stimulus Delivery: Place the slow-release dispenser in the airstream upwind of the antenna.
-
Recording: Record the electrical potential changes from the antenna in response to the pheromone released from the dispenser. A negative deflection in the baseline indicates a response.
-
Data Analysis: Measure the amplitude of the EAG response (in millivolts). Compare the response to that elicited by known concentrations of the synthetic pheromone to quantify the relative effectiveness of the dispenser.
Visualizations
Caption: Experimental workflow for the formulation and evaluation of slow-release pheromone dispensers.
Caption: Simplified signaling pathway for moth pheromone reception.[6][17][18][19][20]
References
- 1. 7,9-Dodecadienyl acetate, (7Z,9E)- | C14H24O2 | CID 6437401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. oes.chileanjar.cl [oes.chileanjar.cl]
- 5. Sex Pheromone Aerosol Emitters for Lobesia botrana Mating Disruption in Italian Vineyards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]
- 7. Design of Polymer Carriers for Optimized Pheromone Release in Sustainable Insect Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Efficacy evaluation of RAK 2 PRO dispensers against Lobesia botrana on Sultani Cekirdeksiz grapes in Turkey - IOBC-WPRS [iobc-wprs.org]
- 13. benchchem.com [benchchem.com]
- 14. Field electroantennogram and trap assessments of aerosol pheromone dispensers for disrupting mating in Epiphyas postvittana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ockenfels-syntech.com [ockenfels-syntech.com]
- 17. Frontiers | Pheromone Transduction in Moths [frontiersin.org]
- 18. Pheromone reception in moths: from molecules to behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
Quantitative Analysis of (7Z,9E)-Dodecadienyl Acetate in Pheromone Gland Extracts of the European Grapevine Moth, Lobesia botrana
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(7Z,9E)-Dodecadienyl acetate (B1210297) is the major component of the sex pheromone of the European grapevine moth, Lobesia botrana, a significant pest in viticulture.[1] Accurate quantitative analysis of this semiochemical in pheromone gland extracts is crucial for understanding its biosynthesis, regulation, and for the development of effective pest management strategies, such as mating disruption. This document provides detailed protocols for the extraction and quantitative analysis of (7Z,9E)-dodecadienyl acetate from L. botrana pheromone glands and summarizes the reported quantities in a structured format.
Quantitative Data Summary
The amount of this compound in the pheromone gland of a single female Lobesia botrana and its release rate have been quantified in scientific literature.
| Parameter | Value | Method of Measurement | Reference |
| Amount per Gland | 0.7 ng | Gas Chromatography | [2] |
| Release Rate | 0.3 ± 0.1 ng/hour | Volatiles Collection & GC | [2] |
| Release Rate | ~0.6 ng/hour (10 pg/minute) | Pheromone Evaporator & Wind Tunnel |
Experimental Protocols
Pheromone Gland Extraction
This protocol outlines the steps for excising and extracting pheromones from the glands of female Lobesia botrana.
Materials:
-
Virgin female Lobesia botrana moths (2-3 days old)
-
Dissecting microscope
-
Fine-tipped forceps
-
Micro-vials or glass inserts (250 µL)
-
n-Heptane (HPLC grade)
-
Chloroform/Methanol solution (2:1, v/v)
-
Nitrogen gas supply for solvent evaporation
Protocol:
-
Anesthetize a virgin female moth by cooling on ice.
-
Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland using fine-tipped forceps.
-
Immediately place the excised gland into a micro-vial or glass insert containing 20 µL of n-heptane.
-
Allow the extraction to proceed for 30 minutes at room temperature.
-
Carefully transfer the n-heptane extract to a clean vial for analysis. This fraction contains the volatile pheromone components.
-
To extract the remaining lipids, add 100 µL of a 2:1 chloroform/methanol solution to the gland tissue and extract overnight at room temperature.
-
The solvent from the extracts can be concentrated under a gentle stream of nitrogen before analysis if necessary.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the instrumental analysis of the pheromone extract to identify and quantify this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Polar capillary column (e.g., HP-INNOWax, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler (optional)
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp 1: Increase to 190 °C at 10 °C/minute, hold for 10 minutes
-
Ramp 2: Increase to 230 °C at 4 °C/minute, hold for 10 minutes
-
-
MS Detector:
-
Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analyte.
-
Monitor characteristic ions for this compound.
-
Quantification:
-
Prepare a standard curve using synthetic this compound of known concentrations.
-
Inject a known volume of the pheromone gland extract into the GC-MS system.
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the standard.
-
Integrate the peak area of the analyte.
-
Calculate the concentration of this compound in the extract by comparing its peak area to the standard curve.
-
The absolute amount per gland can be determined by dividing the total amount in the extract by the number of glands extracted.
Visualizations
Biosynthesis of this compound
The biosynthesis of this compound in Lobesia botrana is a multi-step enzymatic process starting from a saturated fatty acid precursor.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow
The following diagram illustrates the workflow for the quantitative analysis of this compound from pheromone gland extracts.
Caption: Workflow for pheromone quantification.
References
Application Notes and Protocols for Wind Tunnel Bioassay of (7Z,9E)-Dodecadienyl Acetate Response in Lobesia botrana
Abstract
(7Z,9E)-Dodecadienyl acetate (B1210297) is the major sex pheromone component of the European grapevine moth, Lobesia botrana, a significant pest in viticulture.[1][2] Wind tunnel bioassays are a critical methodology for evaluating the behavioral responses of male moths to this pheromone, providing a controlled environment to study the sequence of behaviors from activation to source location.[3][4] These application notes offer a detailed protocol for conducting wind tunnel bioassays with L. botrana to assess the efficacy of (7Z,9E)-Dodecadienyl acetate. The protocol covers insect rearing and preparation, wind tunnel specifications, experimental procedure, and data analysis. This guide is intended for researchers in chemical ecology, entomology, and pest management.
Introduction
The European grapevine moth, Lobesia botrana, causes significant economic damage to vineyards. Management strategies often rely on disrupting the moth's reproductive cycle, frequently by using its sex pheromone for monitoring, mass trapping, or mating disruption. The primary component of this pheromone is this compound.[1][5][2]
A wind tunnel bioassay is an essential tool for studying insect responses to volatile chemical cues under controlled conditions.[6][7] It allows for the precise observation and quantification of a series of innate behaviors, such as activation, upwind flight (anemotaxis), and source location, in response to a pheromone plume.[6][8][9] This protocol provides a standardized procedure for evaluating the behavioral response of male L. botrana to this compound.
Experimental Protocols
Insect Rearing and Preparation
Consistent and reliable results depend on using insects of a uniform age and physiological state.
-
Rearing: Rear L. botrana larvae on a standardized artificial diet under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 L:D photoperiod).
-
Pupal Separation: Separate male and female pupae to ensure the resulting males are virgin and naive to the female-produced pheromone.[4]
-
Adult Emergence: Keep emerged adults in cages with a 10% sucrose (B13894) solution. For bioassays, use 2-3 day old virgin male moths, as they are typically the most responsive.[3][4]
-
Acclimatization: Transfer individual male moths to the experimental room at least 1-2 hours before the bioassay to allow them to acclimatize to the temperature, humidity, and lighting conditions of the wind tunnel.[6][4] During this time, they can be held in individual release cages (e.g., small, open-ended mesh cylinders).
Wind Tunnel and Environmental Conditions
The wind tunnel should be constructed and operated to create a stable and clean environment for observing moth behavior.
-
Construction: The tunnel should be made of non-absorbent materials like glass or acrylic (Plexiglas) to minimize pheromone adsorption and facilitate cleaning.[6][7] Typical dimensions are approximately 200-230 cm in length, 60-90 cm in width, and 60-90 cm in height.[4][8]
-
Airflow System: Air should be pulled through the tunnel by an exhaust fan to create a laminar airflow.[6] The air intake must be passed through a charcoal filter to purify it of any contaminants.[6]
-
Environmental Parameters: Maintain stable conditions within the tunnel to mimic the moth's natural active period.[6] Key parameters are summarized in Table 1.
Table 1: Recommended Wind Tunnel Environmental Parameters
| Parameter | Recommended Value | Rationale |
| Wind Speed | 0.2 - 0.3 m/s | Should be consistent and laminar.[6] |
| Temperature | 25 ± 1°C | Mimics conditions during the natural active period of the moth.[8] |
| Relative Humidity | 60 - 80% | Important for insect physiology and pheromone plume structure.[8] |
| Lighting | Dim red light (~0.5-1 lux, >600 nm) | Simulates nocturnal or crepuscular conditions without affecting moth behavior.[6][8][10] |
Pheromone Source Preparation
-
Pheromone Solution: Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane (B92381) or acetone (B3395972). Create a dilution series to test a range of dosages.
-
Dispenser: Apply a known volume (e.g., 10 µL) of the pheromone solution onto a dispenser, such as a piece of filter paper or a rubber septum.[3][8]
-
Control: A solvent-only dispenser must be used as a control to ensure that the observed behaviors are in response to the pheromone and not the solvent or dispenser material.[6]
-
Placement: The pheromone source is placed at the upwind end of the wind tunnel, centered in the airflow.[6][8]
Bioassay Procedure
-
Preparation: Clean the wind tunnel thoroughly with acetone and air it out before starting experiments to remove any residual chemicals.[4]
-
Establish Conditions: Turn on the fan and allow the airflow to stabilize. Set the lighting, temperature, and humidity to the desired parameters.
-
Introduce Pheromone: Place the prepared pheromone dispenser at the upwind end of the tunnel.
-
Insect Release: Place the release cage containing a single male moth on a platform at the downwind end of the tunnel.[6][8]
-
Observation: Allow the moth a brief period (e.g., 1 minute) to settle. Open the release cage and begin observation for a set period, typically 3-5 minutes.[10]
-
Record Behavior: Observe and record the moth's behaviors according to a defined ethogram (see Table 2). A video camera can be used for later analysis.
-
Replication: Test a sufficient number of moths (e.g., 30-50) for each treatment (pheromone dosage) and the control.[4] Each moth should be used only once.[8]
-
Cleaning: After each trial, remove the pheromone source and clean the tunnel if contamination is suspected, especially when switching between different compounds or high concentrations.
Data Collection and Analysis
Behavioral Ethogram
A clear set of defined behaviors is essential for quantitative analysis. The sequence of behaviors typically follows a clear progression from activation to source contact.
Table 2: Ethogram of Male L. botrana Response to Pheromone
| Behavior Code | Behavior Name | Description | Metric |
| AC | Activation | Insect initiates movement, often characterized by antennal grooming or wing fanning.[6] | Percentage of moths activated. |
| TF | Take Flight | The moth initiates flight from the release platform.[8][9] | Percentage of moths taking flight. |
| UF | Upwind Flight | Oriented flight towards the pheromone source, against the direction of the wind.[8] | Percentage of moths exhibiting upwind flight. |
| SC | Source Contact | The moth lands on or touches the pheromone dispenser or a defined area around it.[6][8] | Percentage of moths making source contact. |
| LT | Latency to Respond | Time elapsed from the start of the observation to the first behavioral response (e.g., activation or take flight). | Mean time (seconds).[6] |
Quantitative Data Presentation
Summarizing the results in a clear format is crucial for interpretation and comparison.
Table 3: Example Data Summary of L. botrana Response to Pheromone Sources
| Pheromone Source | N | Take Flight (%) | Upwind Flight (%) | Source Contact (%) |
| Calling Females | 60 | 95% | 95% | 83% |
| 100 µg (7Z,9E)-12:Ac | 60 | 70% | 60% | 20% |
| 0.6 ng/h (7Z,9E)-12:Ac | 55 | 30% | 23% | 15% |
| Control (Solvent) | 60 | 5% | 0% | 0% |
Note: Data is illustrative and based on findings from a study on L. botrana, which showed that while synthetic pheromones elicit responses, they may not be as attractive as calling females.[11] The percentage of males flying upwind and landing at the source was recorded for various pheromone dispensers.[11]
Statistical Analysis
The percentage of moths exhibiting each behavior should be compared between different treatments and the control using appropriate statistical tests, such as Chi-square or Fisher's exact test. Latency times can be analyzed using ANOVA or non-parametric equivalents.
Visualizing the Experimental Workflow
A diagram of the experimental process helps to clarify the sequence of steps involved in the bioassay.
Caption: Experimental workflow for the wind tunnel bioassay.
Conclusion
This protocol provides a standardized framework for conducting wind tunnel bioassays to evaluate the behavioral responses of male Lobesia botrana to its primary sex pheromone component, this compound. By carefully controlling experimental variables and using a defined ethogram for behavioral quantification, researchers can obtain reliable and reproducible data. These findings are essential for developing and optimizing pheromone-based strategies for the management of this important agricultural pest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ento.psu.edu [ento.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ars.usda.gov [ars.usda.gov]
- 11. researchgate.net [researchgate.net]
Synthesis and purification of deuterium-labeled (7Z,9E)-Dodecadienyl acetate for metabolic studies
An application note and protocol for the synthesis and purification of deuterium-labeled (7Z,9E)-dodecadienyl acetate (B1210297), a crucial tool for metabolic studies in various insect species, is detailed below. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to producing high-purity labeled pheromones for advanced biological investigations.
Application Notes
Deuterium-labeled (7Z,9E)-dodecadienyl acetate serves as a powerful analytical tool in metabolic studies of insect pheromones. The introduction of a stable isotope label allows for the precise tracking and quantification of the pheromone's metabolic fate within an organism without altering its chemical properties. This approach is invaluable for understanding key metabolic pathways, identifying degradation products, and assessing the impact of potential metabolic inhibitors.
The primary applications of this labeled compound include:
-
Metabolic Pathway Elucidation: Tracing the biotransformation of the pheromone to identify key enzymes and metabolic products involved in its degradation or modification.
-
Pharmacokinetic Studies: Determining the rate of absorption, distribution, metabolism, and excretion (ADME) of the pheromone.
-
Enzyme Inhibition Assays: Screening for and characterizing the efficacy of potential inhibitors of pheromone-degrading enzymes, which can be explored for pest control applications.
-
Bioavailability and Environmental Fate: Studying the persistence and degradation of the pheromone in various environmental matrices.
The synthesis and purification protocols outlined below are designed to yield high-purity deuterium-labeled this compound suitable for these sensitive applications.
Experimental Protocols
Synthesis of Deuterium-Labeled this compound
This protocol describes a multi-step synthesis adapted from established methods for pheromone synthesis, incorporating a deuterium-labeling step. The labeling is introduced via a deuterated starting material to ensure high isotopic incorporation.
Materials:
-
1-bromo-5-deuterio-pentane (D2-pentyl bromide)
-
Magnesium turnings
-
1,7-heptadiyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl chloroformate
-
Lithium aluminum hydride (LAH)
-
Acetic anhydride (B1165640)
-
Pyridine
-
Anhydrous diethyl ether (Et2O)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hexane (B92381), Ethyl acetate, and other organic solvents
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings. A solution of 1-bromo-5-deuterio-pentane in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed to form the deuterated Grignard reagent (d-pentylmagnesium bromide).
-
Alkylation of 1,7-heptadiyne: In a separate flask, 1,7-heptadiyne is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added dropwise to deprotonate the terminal alkyne. The previously prepared deuterated Grignard reagent is then added to the reaction mixture, followed by warming to room temperature to yield the deuterated dodecadiyne precursor.
-
Carboxylation: The reaction mixture is cooled again to -78 °C, and ethyl chloroformate is added to introduce the carboxyl group. The reaction is quenched with saturated NH4Cl solution.
-
Reduction to Alcohol: The crude ester is extracted and then reduced to the corresponding alcohol using lithium aluminum hydride (LAH) in anhydrous diethyl ether at 0 °C. The reaction is carefully quenched with water and 15% NaOH solution.
-
Acetylation: The resulting deuterium-labeled (7Z,9E)-dodecadien-1-ol is dissolved in anhydrous diethyl ether and pyridine. Acetic anhydride is added dropwise at 0 °C, and the mixture is stirred overnight at room temperature to yield the final product, deuterium-labeled this compound.
-
Workup and Extraction: The final product is extracted with diethyl ether, washed sequentially with water, saturated NaHCO3, and brine. The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
Purification of Deuterium-Labeled this compound
High purity of the labeled pheromone is critical for metabolic studies. The following purification protocol utilizes column chromatography followed by high-performance liquid chromatography (HPLC) for final polishing.
Materials:
-
Crude deuterium-labeled this compound
-
Silica (B1680970) gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
HPLC system with a suitable column (e.g., silica or reverse-phase)
Procedure:
-
Column Chromatography:
-
A glass column is packed with a slurry of silica gel in hexane.
-
The crude product is dissolved in a minimal amount of hexane and loaded onto the column.
-
The column is eluted with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify those containing the desired product.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The fractions from column chromatography containing the product are pooled and concentrated.
-
The concentrated sample is injected into an HPLC system.
-
A suitable isocratic or gradient elution method is used to separate the desired product from any remaining impurities.
-
The peak corresponding to this compound is collected.
-
The solvent is evaporated to yield the purified, deuterium-labeled product.
-
Quality Control and Characterization
The identity, purity, and isotopic incorporation of the final product should be confirmed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight, fragmentation pattern, and isotopic enrichment of the labeled compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To verify the chemical structure and the position of the deuterium (B1214612) label.
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID): To determine the chemical purity of the final product.
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and purification process.
Table 1: Synthesis Yields and Isotopic Incorporation
| Step | Product | Expected Yield (%) | Isotopic Purity (%) |
| Synthesis | Crude Labeled Acetate | 40-50 | >98 |
| Purification | Purified Labeled Acetate | 80-90 (from crude) | >99 |
Table 2: Quality Control Data
| Analytical Method | Parameter | Specification |
| GC-FID | Chemical Purity | >98% |
| GC-MS | Molecular Ion (M+) | Consistent with deuterated formula |
| NMR | Structural Confirmation | Conforms to this compound |
Visualizations
Caption: Overall experimental workflow from synthesis to application.
Caption: Postulated metabolic pathway of the labeled pheromone.
Troubleshooting & Optimization
Preventing isomerization of (7Z,9E)-Dodecadienyl acetate during storage
Welcome to the technical support center for (7Z,9E)-Dodecadienyl acetate (B1210297). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the isomerization of this compound during storage, ensuring the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of (7Z,9E)-dodecadienyl acetate isomerization during storage?
A1: The primary cause of isomerization is the compound's inherent instability due to its conjugated diene system. This system is susceptible to degradation through several mechanisms, most notably photo-isomerization, thermal isomerization, and oxidation. Exposure to ultraviolet (UV) light, elevated temperatures, and atmospheric oxygen can all promote the conversion of the active (7Z,9E) isomer into other, less active or inactive isomers such as (7E,9Z), (7E,9E), and (7Z,9Z).
Q2: My GC-MS analysis shows a significant percentage of other isomers in my sample that was supposed to be pure. What are the likely causes?
A2: There are several potential reasons for observing isomeric impurities:
-
Improper Storage: The sample may have been exposed to light, high temperatures, or oxygen.
-
Solvent Effects: The solvent used to dissolve the pheromone may not be of sufficient purity or could be promoting degradation. For example, acidic or basic impurities in the solvent can catalyze isomerization.
-
Repeated Freeze-Thaw Cycles: Frequent temperature fluctuations can accelerate degradation.
-
Contamination: The sample may have been contaminated with acids, bases, or metal ions that can catalyze isomerization.
-
Initial Purity: The sample may not have been of high isomeric purity when you received it. It is always advisable to verify the purity of a new batch upon receipt.
Q3: What are the ideal storage conditions to minimize isomerization?
A3: To minimize isomerization, this compound should be stored under the following conditions:
-
Temperature: Store at or below -20°C. For long-term storage, -80°C is recommended.
-
Light: Store in amber glass vials or wrap clear vials in aluminum foil to protect from light.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Solvent: If in solution, use a high-purity, peroxide-free solvent. It is often recommended to store the neat compound and make fresh solutions as needed.
-
Container: Use glass containers with polytetrafluoroethylene (PTFE)-lined caps (B75204) to avoid contamination from plasticizers or other reactive materials.
Q4: Can I use antioxidants to prevent isomerization?
A4: Yes, adding a small amount of an antioxidant can help to quench free radicals and inhibit oxidation, which is one of the pathways leading to isomerization. Common antioxidants used for this purpose include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at a concentration of 0.01-0.1%. However, it is crucial to ensure that the chosen antioxidant does not interfere with your experimental setup or the biological activity of the pheromone.
Q5: How often should I check the isomeric purity of my stored sample?
A5: The frequency of purity checks depends on your storage conditions and the sensitivity of your application. For critical applications, it is recommended to check the purity via Gas Chromatography (GC) every 3-6 months. If the sample is frequently used and exposed to ambient conditions, more frequent checks may be necessary.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the isomerization of this compound.
Problem: Rapid Degradation or Isomerization of the Sample
Step 1: Review Storage Conditions
-
Temperature: Was the sample consistently stored at or below -20°C?
-
Light Exposure: Was the sample protected from light at all times?
-
Inert Atmosphere: Was the vial flushed with an inert gas (argon or nitrogen) before sealing?
-
Container Type: Was a glass vial with a PTFE-lined cap used?
Step 2: Evaluate Sample Handling Procedures
-
Frequency of Use: How often was the vial opened? Each opening introduces oxygen and moisture.
-
Aliquoting: For frequently used samples, was the stock solution aliquoted into smaller, single-use vials to avoid repeated warming and exposure of the entire stock?
-
Solvent Purity: Was a high-purity, peroxide-free solvent used? Test the solvent for peroxides if oxidation is suspected.
Step 3: Analytical Verification
-
GC Analysis: Perform a GC analysis to quantify the isomeric ratio. Compare this with the certificate of analysis that came with the compound and any previous analyses you have run.
-
Method Validation: Ensure your GC method is capable of separating the different isomers of dodecadienyl acetate.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for isomerization issues.
Data Presentation
The following table summarizes the expected stability of this compound under various storage conditions. The data is illustrative and can vary based on the initial purity of the compound and the specific contaminants present.
| Storage Condition | Temperature | Atmosphere | Light Condition | Expected Purity after 6 Months |
| Ideal | -80°C | Argon | Dark | >98% |
| Good | -20°C | Argon | Dark | >95% |
| Sub-optimal | -20°C | Air | Dark | 85-95% |
| Poor | 4°C | Air | Dark | <80% |
| Very Poor | Room Temp | Air | Ambient Light | <50% |
Experimental Protocols
Protocol 1: Gas Chromatography (GC) for Isomeric Purity Analysis
This protocol provides a general method for determining the isomeric purity of this compound. The specific parameters may need to be optimized for your instrument.
1. Sample Preparation: a. Prepare a stock solution of the pheromone in a high-purity solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of 1 mg/mL. b. Dilute the stock solution to a final concentration of 10-100 µg/mL for GC analysis.
2. GC Parameters:
-
Column: A non-polar or medium-polarity capillary column is recommended (e.g., DB-5, HP-5MS, or a specialized cyanopropyl column for better isomer separation).
-
Injector Temperature: 250°C
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Detector Temperature: 280°C (for FID)
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 220°C.
-
Hold: Hold at 220°C for 10 minutes.
-
-
Injection Volume: 1 µL
3. Data Analysis: a. Identify the peaks corresponding to the different isomers of dodecadienyl acetate based on their retention times (and mass spectra if using GC-MS). b. Calculate the percentage of each isomer by integrating the peak areas. The isomeric purity is the percentage of the area of the (7Z,9E) peak relative to the total area of all isomer peaks.
Workflow for Sample Storage and Handling
Caption: Recommended workflow for sample storage and handling.
Conceptual Pathway of Isomerization
Caption: Factors leading to the isomerization of the active compound.
Troubleshooting poor trap capture with (7Z,9E)-Dodecadienyl acetate lures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (7Z,9E)-Dodecadienyl acetate (B1210297) pheromone lures, primarily for monitoring the European grapevine moth, Lobesia botrana.
Frequently Asked Questions (FAQs)
Q1: What is (7Z,9E)-Dodecadienyl acetate and for which insect is it primarily used?
A1: this compound is the primary component of the female sex pheromone of the European grapevine moth, Lobesia botrana, a significant pest in viticulture.[1][2] It is a semiochemical used in lures to attract male moths for monitoring and pest management purposes.[1][3]
Q2: How should I store my this compound lures before use?
A2: To maintain their efficacy, lures should be stored in a cool, dark, and dry environment.[4] It is highly recommended to store them in a refrigerator or freezer in their original, unopened packaging to prevent degradation and premature release of the pheromone.
Q3: What is the recommended trap density and placement for monitoring Lobesia botrana?
A3: For general monitoring, a density of 1-2 traps per 5 acres is recommended. In areas with known high infestation or for more detailed tracking, 3-4 traps per hectare can be used.[5] Traps should be placed at the height of the grape clusters, typically 1.5-2 meters (5-6 feet) high, within the vine canopy.[5] To avoid interference between pheromone plumes, traps should be spaced at least 50 meters apart.[5][6] It is also advisable to place traps 2-3 rows in from the vineyard edge to get a more accurate representation of the moth population.[5]
Q4: How often should the lures and traps be replaced?
A4: Lure longevity can vary, but a general guideline is to replace them every 4-6 weeks, or as per the manufacturer's instructions.[5] In hotter conditions, the pheromone may degrade more rapidly, necessitating more frequent replacement.[5] The sticky liners of the traps should be changed when they become covered with insects or debris, which can reduce their effectiveness.
Q5: Can I handle the lures with my bare hands?
A5: No, it is crucial to handle lures with gloves or forceps.[4][7] Oils, scents, and other contaminants from your skin can transfer to the lure and may repel the target insects or reduce the lure's attractiveness.
Troubleshooting Poor Trap Capture
This section addresses common issues that can lead to lower-than-expected capture rates in traps baited with this compound lures.
Issue 1: Low or No Trap Captures
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incorrect Timing of Trap Deployment | Verify the flight periods of Lobesia botrana in your specific region. | Deploy traps before the anticipated start of the first moth flight, which typically occurs in spring when average daily temperatures are consistently above 10°C (50°F).[8] |
| Improper Trap Placement | Review trap location and height. | Ensure traps are placed at grape-cluster height within the canopy, are not obstructed by foliage, and are not at the edges of rows.[5] Shaded placement can help prolong lure life.[5] |
| Lure Degradation | The pheromone may have degraded due to age or environmental exposure. | Replace the lure with a new one, especially if it has been in the field for an extended period or exposed to high temperatures and direct sunlight.[5] |
| Presence of Competing Pheromone Sources | High populations of female moths or nearby mating disruption dispensers can reduce trap captures. | Increase trap density in the area to better compete with natural pheromone sources. |
| Low Pest Population | The target pest population may genuinely be low in the monitored area. | Continue monitoring and consider other survey methods, such as visual inspection for eggs and larvae, to confirm population density.[9] |
| Incorrect Lure for Target Species | Ensure you are using the correct pheromone for Lobesia botrana. | Verify the product label and specifications. While this compound is the primary component, blends can be species-specific. |
Issue 2: Inconsistent or Declining Trap Captures Over Time
| Possible Cause | Troubleshooting Step | Recommended Action |
| Lure Exhaustion | The pheromone release rate has decreased below an effective level. | Replace the lure according to the manufacturer's recommended schedule or when a significant drop in captures is observed. |
| Environmental Factors Affecting Lure Release Rate | High temperatures accelerate pheromone release, shortening the lure's effective lifespan. | In hot climates, consider a more frequent lure replacement schedule. |
| Isomeric Impurity | The (7Z,9E) isomer can convert to other, less attractive isomers when exposed to environmental factors.[1] | Use lures from reputable suppliers who can provide data on isomeric purity. Store lures properly to minimize isomerization before use. |
| Trap Contamination or Damage | The trap may be dirty, damaged, or contain predators like spiders. | Clean or replace the trap and sticky liner. Ensure the trap is properly assembled and provides an unobstructed entry for the moths. |
Data Presentation
Table 1: Generalized Effect of Environmental Factors on Lure Performance
| Factor | Effect on Pheromone Lure | Implication for Trap Capture | Mitigation Strategy |
| High Temperature | Increased release rate; accelerated degradation. | Initially higher captures, followed by a more rapid decline in efficacy. | In warmer climates, reduce the interval between lure replacements. |
| Direct Sunlight | Promotes photo-isomerization and degradation of the pheromone.[1] | Reduced lure attractiveness and shorter effective lifespan. | Place traps in shaded locations within the vine canopy.[5] |
| Strong Wind | Can alter the shape and concentration of the pheromone plume. | May lead to reduced or inconsistent captures depending on trap location relative to the windbreak.[5][8] | Place traps in locations sheltered from strong, direct wind. |
| Rainfall | Can wash away sticky material on traps and potentially affect lure release. | Reduced capture efficiency of the trap. | Check traps after heavy rain and replace sticky liners if necessary. |
Table 2: Illustrative Impact of Isomeric Purity on Trap Capture
| Isomeric Purity of this compound | Relative Trap Capture Efficiency |
| >98% | High |
| 95-98% | Good |
| 90-95% | Moderate |
| <90% | Low to Poor |
| Note: This table provides an illustrative guide. The actual impact of isomeric purity can vary based on the specific isomers present and their concentrations. The presence of the (E,Z)-7,9 stereoisomeric acetate has been shown to reduce captures for some related species.[10] |
Experimental Protocols
Protocol 1: Field Evaluation of Lure Longevity
Objective: To determine the effective field life of a this compound lure by monitoring trap capture rates over time.
Materials:
-
A sufficient number of pheromone traps (e.g., Delta traps) and lures for the duration of the experiment.
-
Sticky liners for the traps.
-
Gloves for handling lures.
-
Data recording sheets or a digital device.
Methodology:
-
Trap Setup: Deploy a set of traps, each baited with a new lure, in the target environment. Ensure all traps are placed in similar conditions to minimize variability.
-
Regular Monitoring: Check the traps at regular intervals (e.g., weekly).
-
Data Collection: At each check, record the number of captured target moths and remove them from the sticky liner.
-
Lure Aging: Do not replace the lures during the trial. The objective is to observe the decline in captures as the lures age.[4]
-
Data Analysis: Plot the average number of captures per trap against the age of the lure in weeks. The point at which a significant and sustained decrease in trap captures is observed can be considered the end of the lure's effective field life.
Protocol 2: Laboratory Analysis of Pheromone Lure Degradation via GC-MS
Objective: To quantify the amount of this compound remaining in a lure after field exposure.
Materials:
-
Aged lures collected from the field at different time points.
-
New, unexposed lures (as a control).
-
Solvent for extraction (e.g., hexane (B92381) or a mixture of n-hexane and acetone).[4]
-
Vials with caps.
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Analytical standards of this compound.
Methodology:
-
Sample Preparation:
-
Place a single lure (aged or new) into a clean vial.
-
Add a known volume of the extraction solvent.
-
Seal the vial and agitate to extract the pheromone. This may involve sonication or allowing it to sit overnight.[11]
-
-
GC-MS Analysis:
-
Prepare a calibration curve using the analytical standards.
-
Inject a known volume of the lure extract into the GC-MS.
-
Use an appropriate GC column and temperature program to separate the components. A common column choice is a 5% phenyl-methylpolysiloxane column.
-
The MS should be operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.
-
-
Quantification:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the amount of the pheromone in the extract by comparing its peak area to the calibration curve.
-
Calculate the percentage of pheromone remaining in the aged lures compared to the new lures.
-
Visualizations
Caption: A troubleshooting workflow for addressing low trap captures.
Caption: Factors leading to pheromone lure degradation and reduced efficacy.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. wwv.inhs.illinois.edu [wwv.inhs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- 7. museumpests.net [museumpests.net]
- 8. researchgate.net [researchgate.net]
- 9. Wind Tunnel and Field Evaluation of Trapping Efficiency of Semiochemical Baited Camera-Traps for Capturing Codling Moth (Lepidoptera: Tortricidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Field Trial for Lure Longevity – Wisconsin Fruit [fruit.wisc.edu]
- 11. banglajol.info [banglajol.info]
Factors affecting the degradation of (7Z,9E)-Dodecadienyl acetate in the field
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors that affect the degradation of (7Z,9E)-Dodecadienyl acetate (B1210297) in field experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of (7Z,9E)-Dodecadienyl acetate in the field?
A1: The degradation of this compound in the field is primarily influenced by a combination of environmental, chemical, and biological factors. Environmental factors include exposure to sunlight (UV radiation), high temperatures, and oxygen (air). Chemically, the molecule can undergo isomerization, oxidation, and hydrolysis. While less studied in this specific molecule, biological degradation by microorganisms is also a possibility for this class of compounds.
Q2: How does temperature affect the stability of this compound?
A2: Higher temperatures accelerate the degradation of this compound. Increased thermal energy can promote the isomerization of the biologically active (7Z,9E) isomer to more thermodynamically stable but inactive isomers, such as the (E,E) isomer. This leads to a reduction in the efficacy of the pheromone lure.
Q3: What is the impact of sunlight on the degradation of the pheromone?
A3: Sunlight, particularly the UV radiation component, is a major factor in the degradation of this compound. UV exposure can provide the energy for photo-isomerization, leading to a mixture of geometric isomers and a decrease in the concentration of the active (7Z,9E) form. It can also lead to photo-oxidation, resulting in the formation of various degradation products.
Q4: What is isomerization and why is it a problem for my experiments?
A4: Isomerization is the process where a molecule is transformed into another molecule with the same atoms but a different arrangement. For this compound, the specific arrangement of the double bonds (7Z,9E) is crucial for its biological activity. Environmental factors like heat and light can cause this arrangement to change to other isomers, such as (E,E), (E,Z), or (Z,Z). These other isomers are typically not attractive to the target insect, so their formation reduces the overall effectiveness of the pheromone lure. It has been shown that exposure to light or free-radical generators can lead to a mixture of isomers in the approximate proportions of 14% (E,Z), 70% (E,E), 14% (Z,Z), and 2% of the original (Z,E) isomer[1].
Q5: Can the type of dispenser I use affect the degradation of the pheromone?
A5: Absolutely. The dispenser material and design play a critical role in protecting the pheromone from environmental degradation and controlling its release rate. Different materials have varying levels of UV protection and thermal stability. The dispenser's design can also influence the airflow around the pheromone, which can affect oxidation rates.
Q6: Are there ways to slow down the degradation of this compound in the field?
A6: Yes. The inclusion of stabilizers in the pheromone formulation can significantly slow down degradation. Antioxidants can be added to inhibit oxidation, and UV protectants can be incorporated to reduce the impact of sunlight. The choice of a high-quality dispenser with built-in UV protection is also crucial for extending the field life of the lure.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no trap capture after a short period in the field. | 1. Rapid degradation of the pheromone: High temperatures or intense sunlight may have accelerated degradation. 2. Pheromone depletion: The release rate of the dispenser may be too high for the environmental conditions. 3. Lure contamination: Improper handling of the lure could have introduced repellent chemicals. | 1. Check the weather data for the deployment period. If conditions were extreme, consider using a lure with a higher pheromone load or a more protective dispenser. 2. Analyze a field-aged lure using GC-MS to determine the remaining amount of the active isomer. 3. Always use gloves when handling lures and store them in a clean, sealed container away from other chemicals. |
| Inconsistent results between different field sites. | 1. Microclimate variations: Different sites may have variations in sun exposure, temperature, and humidity, leading to different degradation rates. 2. Background odors: The presence of other volatile compounds at one site could be interfering with the pheromone signal. | 1. Deploy data loggers at each site to record temperature and humidity. 2. Assess the vegetation and surrounding environment at each site for potential sources of interfering odors. |
| Trap captures decrease faster than expected based on the manufacturer's specifications. | 1. Environmental conditions are more severe than the manufacturer's testing conditions. 2. Incorrect storage of lures before deployment: Lures may have partially degraded before being placed in the field. | 1. Compare your field conditions to the manufacturer's recommended usage guidelines. 2. Always store lures in a freezer or refrigerator in their original sealed packaging until use. |
| Suspected isomerization of the pheromone. | 1. Exposure to high heat or direct sunlight. | 1. Collect a field-aged lure and analyze its isomeric composition using GC-MS. Compare the isomer ratio to that of a fresh lure. |
Data Presentation
The following tables summarize the impact of key environmental factors on the degradation of this compound.
Table 1: Illustrative Effect of Temperature on the Degradation of this compound Over Time
| Temperature | Week 1 (% Remaining) | Week 2 (% Remaining) | Week 4 (% Remaining) | Week 6 (% Remaining) |
| 20°C | 90 | 81 | 65 | 52 |
| 30°C | 78 | 61 | 37 | 22 |
| 40°C | 60 | 36 | 13 | <5 |
Note: These are representative values to illustrate the trend of accelerated degradation with increasing temperature. Actual degradation rates will vary based on the specific formulation and dispenser type.
Table 2: Illustrative Effect of UV Radiation on the Degradation of this compound Over Time
| UV Exposure | Week 1 (% Remaining) | Week 2 (% Remaining) | Week 4 (% Remaining) | Week 6 (% Remaining) |
| Low (Shade) | 92 | 85 | 72 | 60 |
| High (Direct Sunlight) | 75 | 56 | 31 | 17 |
Note: These are representative values to illustrate the trend of accelerated degradation with increased UV exposure. Actual degradation rates will depend on the intensity and duration of sunlight, as well as the UV-protective properties of the dispenser.
Table 3: Isomeric Composition of this compound After Exposure to Light/Free Radicals
| Isomer | Percentage in Mixture |
| (E,Z) | 14% |
| (E,E) | 70% |
| (Z,Z) | 14% |
| (Z,E) | 2% |
Source: Adapted from Ideses & al. Journal of Chemical Ecology, Vol. 8, No. 1, 1982, p. 973.[1]
Experimental Protocols
Protocol 1: Field Aging and Sample Collection
Objective: To collect field-aged pheromone dispensers for subsequent analysis of pheromone degradation.
Materials:
-
Pheromone dispensers containing this compound
-
Traps or stakes for deploying dispensers
-
Gloves
-
Forceps
-
Labeled, airtight, and light-proof storage containers (e.g., amber glass vials with PTFE-lined caps)
-
Field notebook and labels
-
Data loggers for temperature and humidity (optional but recommended)
Methodology:
-
Site Selection: Choose a field site representative of the intended experimental conditions.
-
Dispenser Deployment:
-
Wearing gloves, carefully place a fresh dispenser in a trap or on a stake at the desired height and location.
-
Record the date, time, and location of deployment.
-
If using data loggers, place them in close proximity to the dispensers to record environmental conditions.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, and 8 weeks), collect a subset of the deployed dispensers.
-
Use clean forceps to remove the dispenser and place it immediately into a labeled storage container.
-
Record the date and time of collection.
-
-
Storage:
-
Store the collected dispensers in a freezer (-20°C or lower) to halt further degradation until analysis.
-
Protocol 2: Quantification of this compound and its Isomers by GC-MS
Objective: To determine the amount of remaining this compound and the presence of its isomers in field-aged dispensers.
Materials:
-
Field-aged and fresh (control) pheromone dispensers
-
Hexane (or other suitable solvent), high-purity
-
Internal standard (e.g., a stable compound with a similar structure that is not present in the sample)
-
Volumetric flasks and pipettes
-
Vortex mixer or sonicator
-
Syringe filters (0.45 µm, PTFE)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms or a polar column for better isomer separation)
Methodology:
-
Extraction:
-
Place a single dispenser (field-aged or control) into a labeled volumetric flask.
-
Add a precise volume of solvent (e.g., 10 mL of hexane).
-
Add a known amount of the internal standard.
-
Seal the flask and agitate for a set period (e.g., 24 hours) at room temperature to ensure complete extraction of the pheromone. A vortex mixer or sonicator can be used to aid extraction.
-
-
Sample Preparation:
-
After extraction, filter the solvent through a syringe filter into a clean GC vial.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Use a temperature program that allows for the separation of this compound from its isomers and any potential degradation products.
-
The mass spectrometer should be operated in scan mode to identify all compounds present or in selected ion monitoring (SIM) mode for more sensitive quantification of the target compounds.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, its isomers, and the internal standard based on their retention times and mass spectra.
-
Create a calibration curve using standards of known concentrations of the pure pheromone and its isomers.
-
Quantify the amount of each compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.
-
Calculate the percentage of the active pheromone remaining in the field-aged dispensers compared to the fresh dispensers.
-
Mandatory Visualization
Caption: Major degradation pathways of this compound.
Caption: Workflow for assessing pheromone degradation in field-aged lures.
References
Technical Support Center: Addressing Habituation in Insect Response to (7Z,9E)-Dodecadienyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating insect habituation to (7Z,9E)-Dodecadienyl acetate (B1210297), the primary sex pheromone of the European grapevine moth, Lobesia botrana.
Frequently Asked Questions (FAQs)
Q1: What is habituation in the context of insect pheromone response?
A1: Habituation is a form of non-associative learning where an insect's behavioral response to a repeated stimulus, in this case, (7Z,9E)-Dodecadienyl acetate, decreases over time. This is distinct from sensory adaptation, which occurs at the peripheral receptor level and is typically a more rapid and short-lived process. Habituation is a central nervous system phenomenon that can persist for longer periods. In the context of pest management, understanding and inducing habituation is a key mechanism for mating disruption strategies.
Q2: What are the key factors influencing the onset and duration of habituation to this compound?
A2: Several factors can influence habituation, including:
-
Pheromone Concentration: Continuous exposure to high concentrations of the pheromone is more likely to induce habituation.
-
Duration of Exposure: The longer the exposure period, the more pronounced and persistent the habituation is likely to be.
-
Insect's Physiological State: The age, mating status, and overall health of the insect can affect its propensity to habituate.
-
Environmental Conditions: Temperature, humidity, and wind speed can influence pheromone dispersal and the insect's sensory perception, indirectly affecting habituation.
Q3: How can I differentiate between sensory adaptation and central habituation in my experiments?
A3: Differentiating between these two processes requires a combination of behavioral and electrophysiological assays. Sensory adaptation is characterized by a rapid decrease in the firing rate of olfactory receptor neurons (ORNs) upon continuous stimulation, with a relatively quick recovery after the stimulus is removed. Central habituation, on the other hand, is observed as a decrease in behavioral response (e.g., upwind flight in a wind tunnel) even when the peripheral sensory neurons have recovered. Electroantennography (EAG) can be used to assess the overall responsiveness of the antennae (peripheral), while behavioral assays in a wind tunnel or olfactometer reveal changes in the central processing of the pheromone signal.
Troubleshooting Guides
Problem 1: Inconsistent or no habituation observed in behavioral assays (Wind Tunnel/Olfactometer).
-
Possible Cause 1: Inappropriate Pheromone Concentration.
-
Troubleshooting:
-
Ensure the pheromone release rate is high enough to induce habituation. A dose-response curve should be established to determine the optimal concentration for habituation without causing repellency.
-
Verify the purity and isomeric ratio of your this compound standard.
-
-
-
Possible Cause 2: Insufficient Pre-exposure Duration.
-
Troubleshooting:
-
Increase the duration of pre-exposure to the pheromone. Conduct a time-course experiment to determine the minimum exposure time required to induce a significant reduction in response.
-
-
-
Possible Cause 3: Inadequate Acclimatization of Insects.
-
Troubleshooting:
-
Allow insects to acclimate to the experimental conditions (temperature, humidity, light) for at least one hour before starting the experiment.
-
-
-
Possible Cause 4: Airflow Issues in the Bioassay Arena.
-
Troubleshooting:
-
Ensure a consistent and laminar airflow in the wind tunnel. Turbulent airflow can create intermittent plumes, which may not be sufficient to induce habituation.
-
Check for leaks in your olfactometer setup that could disrupt the odor plume.
-
-
Problem 2: High variability in Electroantennography (EAG) recordings when assessing sensory adaptation.
-
Possible Cause 1: Unstable Antennal Preparation.
-
Troubleshooting:
-
Ensure the insect is securely mounted and the antennae are stable.
-
Use fresh, healthy insects for each preparation.
-
Check the quality of your electrodes and ensure good electrical contact with the antenna.
-
-
-
Possible Cause 2: Inconsistent Stimulus Delivery.
-
Troubleshooting:
-
Use a calibrated olfactometer to deliver precise and repeatable pheromone pulses.
-
Ensure the inter-stimulus interval is long enough for the antennal receptors to return to their baseline state.
-
-
-
Possible Cause 3: Electrical Noise.
-
Troubleshooting:
-
Properly ground your EAG setup.
-
Use a Faraday cage to shield the preparation from external electrical interference.
-
-
Data Presentation
Table 1: Hypothetical Dose-Response to this compound in Lobesia botrana Males After a 1-Hour Pre-Exposure Period
| Pheromone Dose in Pre-Exposure (µg on dispenser) | Mean % of Males Exhibiting Upwind Flight (n=50) | Standard Deviation |
| 0 (Control) | 85 | 5.2 |
| 1 | 78 | 6.1 |
| 10 | 55 | 7.5 |
| 100 | 25 | 4.8 |
| 1000 | 10 | 3.2 |
Table 2: Hypothetical Time-Course of Habituation and Recovery in Lobesia botrana Males Exposed to 100 µg of this compound
| Time Point | Mean % of Males Exhibiting Upwind Flight (n=50) | Standard Deviation |
| 0 min (No Pre-exposure) | 88 | 4.9 |
| 30 min Pre-exposure | 60 | 8.1 |
| 60 min Pre-exposure | 28 | 5.3 |
| 120 min Pre-exposure | 15 | 4.1 |
| 30 min Recovery | 45 | 6.8 |
| 60 min Recovery | 65 | 7.2 |
| 120 min Recovery | 80 | 5.9 |
Experimental Protocols
Protocol 1: Wind Tunnel Bioassay for Assessing Behavioral Habituation
Objective: To quantify the reduction in upwind flight and source-contacting behavior of male Lobesia botrana after pre-exposure to this compound.
Materials:
-
Wind tunnel (e.g., 1.5 m long, 0.5 m diameter) with controlled airflow (0.3 m/s), temperature (22-25°C), and humidity (60-70%).
-
Red light illumination.
-
This compound (high purity).
-
Solvent (e.g., hexane).
-
Rubber septa or other suitable dispensers.
-
Acclimatization chamber.
-
Release cages for individual moths.
-
Video recording equipment.
Methodology:
-
Insect Preparation: Use 2-3 day old virgin male Lobesia botrana. Acclimate them to the experimental conditions for at least 1 hour.
-
Pheromone Preparation: Prepare a range of pheromone doses on rubber septa.
-
Pre-exposure: Place individual moths in a separate, smaller chamber ventilated with air passing over a dispenser loaded with a specific concentration of the pheromone for a defined period (e.g., 30, 60, 120 minutes). A control group is exposed to a dispenser with solvent only.
-
Behavioral Assay: a. After the pre-exposure period, transfer an individual moth to a release cage at the downwind end of the wind tunnel. b. Place a fresh pheromone source (a standard, attractive dose) at the upwind end of the tunnel. c. Release the moth and record its behavior for a set period (e.g., 3 minutes). d. Score key behaviors: activation (wing fanning), take-off, oriented upwind flight, and contact with the pheromone source.
-
Data Analysis: Compare the percentage of moths exhibiting each behavior between the control and pre-exposed groups using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).
Protocol 2: Electroantennography (EAG) for Assessing Sensory Adaptation
Objective: To measure the electrical response of the male Lobesia botrana antenna to repeated stimulation with this compound.
Materials:
-
EAG system (amplifier, data acquisition unit, software).
-
Micromanipulator.
-
Glass capillary electrodes.
-
Saline solution (e.g., Ringer's solution).
-
Olfactometer for precise stimulus delivery.
-
This compound and solvent.
-
Faraday cage.
Methodology:
-
Insect Preparation: Immobilize a male moth in a pipette tip or on a wax block, exposing the head and antennae.
-
Electrode Placement: Cut the tip of one antenna and insert it into the recording electrode filled with saline solution. Insert the reference electrode into the head or the base of the other antenna.
-
Stimulus Preparation: Prepare a dilution series of the pheromone in the chosen solvent.
-
Recording: a. Place the preparation in a continuous stream of clean, humidified air. b. Deliver a series of short air puffs (e.g., 0.5 seconds) containing the pheromone at regular intervals (e.g., every 30 seconds) and record the antennal depolarization (EAG response). c. To test for adaptation, deliver a prolonged stimulus (e.g., 30 seconds) and observe the change in the EAG response amplitude over time.
-
Data Analysis: Measure the amplitude of the EAG responses. To assess adaptation, plot the response amplitude against the stimulus number or time.
Mandatory Visualizations
Caption: Generalized olfactory signaling pathway in moths for pheromone perception.
Caption: A logical workflow for investigating habituation to insect pheromones.
Caption: A troubleshooting flowchart for diagnosing issues in habituation experiments.
Technical Support Center: Enhancing the Stability of (7Z,9E)-Dodecadienyl Acetate Formulations
This technical support center is designed for researchers, scientists, and drug development professionals working with (7Z,9E)-Dodecadienyl acetate (B1210297), the primary sex pheromone of the codling moth (Cydia pomonella). Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the stability of your formulations against UV light and heat.
Troubleshooting Guide: Common Formulation Stability Issues
This guide provides solutions to common problems encountered during the formulation and field application of (7Z,9E)-Dodecadienyl acetate.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of biological activity in the field. | Photodegradation: Exposure to UV radiation from sunlight can cause isomerization and degradation of the conjugated diene system in the pheromone.[1][2] | Incorporate a UV absorber into your formulation. Common choices include benzophenones and benzotriazoles.[3] Consider using a dispenser material that offers inherent UV protection.[3] |
| Thermal Degradation: High ambient temperatures accelerate the degradation of the pheromone and can increase its volatility, leading to a faster than desired release rate.[1][3] | Include an antioxidant such as Butylated hydroxytoluene (BHT) in the formulation to mitigate thermal degradation.[1] Select a controlled-release dispenser designed for stable release across a range of temperatures. | |
| Oxidation: The double bonds in the pheromone are susceptible to oxidation from atmospheric oxygen, rendering it inactive.[1][2][3] | Add an antioxidant to the formulation.[1] During storage, purge vials with an inert gas like argon or nitrogen to displace oxygen.[2] | |
| Inconsistent or low insect trap capture. | Sub-optimal Pheromone Release Rate: The dispenser may be releasing the pheromone too quickly ("flash-off") or too slowly due to environmental conditions or improper formulation. | Evaluate the release profile of your dispenser under relevant field temperatures. Consider a "pre-aging" period for lures with a high initial release rate by airing them for 24 hours before field placement. Ensure the dispenser material is appropriate for the environmental conditions.[4] |
| Lure Contamination: Handling lures without gloves can transfer oils and other contaminants that may interfere with pheromone release or repel the target insect. | Always use gloves or clean forceps when handling pheromone lures and dispensers.[4] | |
| Incorrect Lure Placement: The height and location of the trap can significantly impact its effectiveness. | Position traps in the upper third of the tree canopy for codling moth, as this is where mating activity is concentrated. | |
| Formulation shows discoloration or change in viscosity over time. | Degradation of Pheromone or Excipients: Chemical breakdown of the active ingredient or other components of the formulation. | Conduct accelerated stability studies to identify the cause of degradation. Analyze aged samples using GC-MS or HPLC to identify degradation products. Reformulate with more stable excipients or add appropriate stabilizers. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways are photodegradation (isomerization and decomposition caused by UV light), thermal degradation (accelerated breakdown at high temperatures), and oxidation (reaction with atmospheric oxygen).[1][2][3] The conjugated diene system in the molecule is particularly susceptible to these degradation routes.
Q2: What concentration of UV absorber and antioxidant should I use in my formulation?
A2: The optimal concentration of stabilizers depends on the specific formulation, the intended application, and the environmental conditions. As a starting point, concentrations of UV absorbers in the range of 0.1% to 1.0% (w/w) and antioxidants like BHT at 0.05% to 0.5% (w/w) are often effective.[1] It is crucial to perform stability studies to determine the ideal concentration for your specific formulation.
Q3: How can I choose the right controlled-release dispenser for my application?
A3: The choice of dispenser depends on the desired release rate, the duration of use, and the environmental conditions.[5] Common types include rubber septa, polyethylene (B3416737) vials, and microencapsulated formulations.[3][4] It is important to select a dispenser that provides a consistent release rate over the intended period of use and offers protection from environmental factors.[3]
Q4: What are the ideal storage conditions for this compound and its formulations?
A4: For long-term storage, this compound and its formulations should be stored in a freezer at -20°C or below in airtight containers, protected from light.[2] For short-term storage, refrigeration at 2-8°C is recommended.[2] It is also advisable to purge the container with an inert gas to minimize oxidation.[2]
Q5: How can I confirm the stability of my formulation?
A5: Stability testing is essential to confirm the effectiveness of your formulation over time. This involves subjecting the formulation to accelerated degradation conditions (e.g., elevated temperature and UV exposure) and analyzing the remaining active ingredient at specific time points using analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Data Presentation: Illustrative Stability Data
The following tables provide an example of how to present quantitative stability data. Note that these are illustrative examples, and actual results will vary depending on the specific formulation and experimental conditions.
Table 1: Photostability of this compound Formulations with UV Absorbers
| Formulation | UV Absorber (Type, Conc.) | Exposure Time (hours) | This compound Remaining (%) |
| Control | None | 0 | 100 |
| 24 | 65 | ||
| 48 | 40 | ||
| Formulation A | Benzophenone-2, 0.5% | 0 | 100 |
| 24 | 92 | ||
| 48 | 85 | ||
| Formulation B | Benzotriazole-A, 0.5% | 0 | 100 |
| 24 | 95 | ||
| 48 | 90 |
Table 2: Thermal Stability of this compound Formulations with Antioxidants at 50°C
| Formulation | Antioxidant (Type, Conc.) | Incubation Time (days) | This compound Remaining (%) |
| Control | None | 0 | 100 |
| 7 | 55 | ||
| 14 | 30 | ||
| Formulation C | BHT, 0.1% | 0 | 100 |
| 7 | 88 | ||
| 14 | 78 | ||
| Formulation D | Vitamin E, 0.1% | 0 | 100 |
| 7 | 85 | ||
| 14 | 72 |
Experimental Protocols
Protocol 1: Accelerated Photostability Testing
Objective: To evaluate the effectiveness of UV absorbers in preventing the photodegradation of this compound.
Materials:
-
This compound formulation (with and without UV absorber)
-
Quartz tubes or UV-transparent containers
-
UV chamber with controlled temperature and irradiance (e.g., simulating sunlight)
-
GC-MS or HPLC system for analysis
-
Hexane (B92381) (or other suitable solvent)
-
Internal standard (e.g., tetradecyl acetate)
Methodology:
-
Prepare samples of the control and stabilized formulations in quartz tubes.
-
Place the tubes in the UV chamber.
-
Expose the samples to a constant source of UV radiation at a controlled temperature.
-
At predetermined time points (e.g., 0, 8, 16, 24, 48 hours), remove a sample from each formulation.
-
Accurately weigh a portion of the sample and dissolve it in a known volume of hexane containing an internal standard.
-
Analyze the samples by GC-MS or HPLC to quantify the remaining this compound.
-
Calculate the percentage of remaining active ingredient relative to the initial concentration at time zero.
Protocol 2: Accelerated Thermal Stability Testing
Objective: To assess the ability of antioxidants to inhibit the thermal degradation of this compound.
Materials:
-
This compound formulation (with and without antioxidant)
-
Amber glass vials with PTFE-lined caps
-
Temperature-controlled oven
-
GC-MS or HPLC system
-
Hexane (or other suitable solvent)
-
Internal standard
Methodology:
-
Aliquot the control and stabilized formulations into amber glass vials and seal them.
-
Place the vials in a temperature-controlled oven set to an elevated temperature (e.g., 40°C or 50°C).
-
At specified time intervals (e.g., 0, 7, 14, 28 days), remove a vial of each formulation.
-
Allow the vials to cool to room temperature.
-
Prepare the samples for analysis as described in Protocol 1.
-
Analyze the samples by GC-MS or HPLC to determine the concentration of this compound.
-
Calculate the percentage of the remaining active ingredient.
Protocol 3: GC-MS Analysis of this compound
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the isomers.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold at 220°C for 10 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-300
Quantification: Quantification is performed by creating a calibration curve using standards of known concentrations of this compound with an internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Visualizations
Caption: Workflow for conducting stability testing of pheromone formulations.
Caption: Decision tree for troubleshooting low efficacy of pheromone lures.
References
Minimizing by-product formation in palladium-catalyzed synthesis of (7Z,9E)-Dodecadienyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of (7Z,9E)-Dodecadienyl acetate (B1210297), a key component of insect pheromones.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in the palladium-catalyzed synthesis of (7Z,9E)-Dodecadienyl acetate?
A1: The most prevalent by-products include geometric isomers, primarily the (7E,9E), (7Z,9Z), and (7E,9Z) isomers. The thermodynamically most stable (E,E) isomer is often a significant impurity.[1] Other common by-products, depending on the specific coupling reaction employed (e.g., Suzuki-Miyaura or Sonogashira), can include homocoupling products of the starting materials and products from the reduction of the alkyne precursor (in Sonogashira-based routes).
Q2: How can I minimize the formation of the undesired (E,E) geometric isomer?
A2: Minimizing the formation of the thermodynamically more stable (E,E) isomer is crucial for maximizing the biological activity of the pheromone.[1] Key strategies include:
-
Ligand Selection: Employing bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance stereoselectivity.
-
Temperature Control: Maintaining optimal reaction temperatures is critical, as higher temperatures can lead to isomerization.
-
Reaction Time: Prolonged reaction times can sometimes contribute to the formation of the more stable (E,E) isomer.
-
Purification: Post-synthesis purification methods, such as urea (B33335) adduction or chromatography on silver nitrate-impregnated silica (B1680970) gel, can be effective in separating the desired (7Z,9E) isomer from other geometric isomers.[1][2]
Q3: What causes the formation of homocoupling by-products in my Suzuki-Miyaura or Sonogashira coupling reaction?
A3: Homocoupling is a common side reaction in these coupling methods. In Suzuki-Miyaura reactions, the presence of oxygen can promote the oxidative homocoupling of the boronic acid reagent.[3] In Sonogashira couplings, copper(I) co-catalysts can induce the homocoupling of terminal alkynes (Glaser coupling). To mitigate this:
-
Degassing: Rigorously degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction to minimize oxygen.[3]
-
Copper-Free Conditions: For Sonogashira couplings, consider using a copper-free protocol to avoid alkyne homocoupling.
-
Slow Addition: Slow addition of the boronic acid or alkyne can help to keep its concentration low, disfavoring the homocoupling reaction.
Q4: My palladium catalyst is turning black and precipitating. What is happening and how can I prevent it?
A4: The formation of a black precipitate, commonly known as palladium black, indicates catalyst decomposition and aggregation into an inactive form. This can be caused by:
-
High Temperatures: Elevated temperatures can accelerate catalyst decomposition.[4]
-
Inappropriate Ligand: The chosen ligand may not be providing sufficient stabilization to the palladium center.
-
Impurities: Impurities in the reagents or solvents can poison the catalyst.
To prevent this, ensure the use of high-purity reagents and solvents, consider using a more robust ligand, and try to run the reaction at the lowest effective temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired this compound | Inefficient catalyst system. | Screen different palladium precursors (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Lower temperatures may improve selectivity but decrease the reaction rate, while higher temperatures can lead to by-product formation and catalyst decomposition.[4] | |
| Poor quality of reagents or solvents. | Use freshly distilled and degassed solvents and high-purity reagents. | |
| High percentage of geometric isomers (e.g., E,E) | Isomerization during the reaction. | Use bulky, electron-rich ligands to enhance stereoselectivity. Avoid prolonged reaction times and excessive temperatures.[1] |
| Non-stereospecific starting materials. | Ensure the stereochemical purity of your starting vinyl halides or boronic acids. | |
| Significant formation of homocoupling by-products | Presence of oxygen (Suzuki-Miyaura). | Thoroughly degas the reaction mixture and maintain an inert atmosphere.[3] |
| Copper-catalyzed alkyne dimerization (Sonogashira). | Employ a copper-free Sonogashira protocol. | |
| Reaction does not go to completion | Catalyst deactivation. | Troubleshoot catalyst precipitation (see FAQ Q4). Ensure an inert atmosphere is maintained. |
| Insufficient base or inappropriate base. | Screen different bases (e.g., Cs₂CO₃, K₂CO₃, Et₃N) and ensure the correct stoichiometry is used. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling approach is provided below. Note: This is a generalized procedure and may require optimization for specific laboratory conditions and starting materials.
Synthesis of this compound via Suzuki-Miyaura Coupling
-
Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is charged with cesium carbonate (3.0 equivalents).
-
Addition of Reagents: To the flask, add the vinyl bromide (1.0 equivalent) and the corresponding vinyl boronic acid or ester (1.1-1.5 equivalents) dissolved in a suitable solvent (e.g., a mixture of toluene (B28343) and water).
-
Degassing: The reaction mixture is thoroughly degassed by bubbling nitrogen through the solution for at least 30 minutes.
-
Catalyst Addition: The palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 5-10 mol%) is added to the reaction mixture under a positive flow of nitrogen.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., diethyl ether), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the this compound. Further purification to remove geometric isomers may be achieved using argentation chromatography (AgNO₃-impregnated silica gel).[2]
Visualizations
References
Calibrating GC-MS for accurate quantification of (7Z,9E)-Dodecadienyl acetate isomers
Technical Support Center: GC-MS Quantification of (7Z,9E)-Dodecadienyl Acetate (B1210297)
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the accurate quantification of (7Z,9E)-Dodecadienyl acetate and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a quantitative GC-MS method for this compound?
A1: The most critical first step is the development of a robust calibration curve. This involves preparing a series of at least five calibration standards by serially diluting a high-purity stock solution of this compound in a suitable solvent like hexane (B92381).[1] The concentration range of these standards must encompass the expected concentration of the analyte in your experimental samples.[1] Each standard should be injected multiple times (e.g., in triplicate) to ensure reproducibility. The linearity of the resulting curve, evaluated by the coefficient of determination (r²), should ideally be ≥ 0.99.[1]
Q2: How do I select an appropriate internal standard for this analysis?
A2: An ideal internal standard (IS) is a compound that is chemically similar to the analyte but has a different retention time, allowing it to be chromatographically separated. For acetate compounds, a deuterated analog of the target analyte is often the best choice because its chromatographic behavior is nearly identical, but it can be distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. If a deuterated analog is not available, choose a compound with similar chemical properties, such as another acetate with a different chain length, that is not present in the sample matrix. The IS should be added at a constant, known concentration to all standards and samples.[2]
Q3: What are the recommended GC column and instrument parameters for separating this compound isomers?
A3: For separating isomers of dodecadienyl acetate, a non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) is a common and effective choice.[3][4] Optimizing the oven temperature program is crucial for isomer separation. A slow temperature ramp (e.g., 5-10°C/min) can significantly improve resolution.[4][5] A typical starting point would be an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.[4] Using splitless injection mode helps maximize the transfer of trace analytes onto the column.[4]
Q4: My calibration curve is non-linear. What are the potential causes?
A4: Non-linearity in a calibration curve can stem from several issues:
-
Concentration Range Too Wide: The detector response may not be linear over a very broad concentration range. Try narrowing the range to better match your sample concentrations.
-
Detector Saturation: At very high concentrations, the MS detector can become saturated, leading to a plateau in the response. Dilute your upper-level standards.
-
Analyte Degradation: The analyte may be degrading in the injector port, especially at high temperatures. Try lowering the injector temperature.
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of the analyte, causing suppression or enhancement of the signal. This is more common in sample analysis than in standard curve generation but can occur if the standards are not prepared in a clean solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution / Co-eluting Isomers | 1. Suboptimal Temperature Program: The oven ramp rate may be too fast, or the initial temperature may be too high.[5][6] 2. Inappropriate GC Column: The column's stationary phase may not have the right selectivity for the isomers.[7] 3. Carrier Gas Flow Rate Not Optimized: The flow rate may be too high or too low, reducing column efficiency. | 1. Optimize Temperature Program: Decrease the ramp rate (e.g., to 5°C/min). A slower ramp increases the interaction time with the stationary phase, improving separation.[5] 2. Change Column: If optimization fails, switch to a column with a different stationary phase (e.g., a mid-polarity or polar column like a DB-23) to alter selectivity.[7][8] 3. Optimize Flow Rate: Adjust the helium carrier gas flow to the optimal rate for your column's internal diameter (typically around 1.0-1.2 mL/min).[3] |
| Low Sensitivity / No Peaks Detected | 1. Sample Concentration Below Limit of Detection (LOD): The amount of analyte is too low for the instrument to detect. 2. System Leak: Leaks in the injector, column fittings, or MS vacuum system can severely reduce sensitivity.[9] 3. Dirty Ion Source: Contamination in the MS ion source reduces ionization efficiency.[9] 4. Incorrect MS Parameters: The MS may not be set to monitor the correct ions (in SIM mode) or the scan range may be inappropriate. | 1. Concentrate Sample: If possible, concentrate the sample extract using a gentle stream of nitrogen. 2. Perform Leak Check: Check all fittings and connections with an electronic leak detector. Replace septa and ferrules regularly.[9] 3. Clean Ion Source: Follow the manufacturer's procedure for cleaning the ion source components.[10] 4. Verify MS Method: Ensure you are using Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic fragment ions of dodecadienyl acetate (e.g., m/z 43, 67, 79, 81).[2][11] |
| Peak Tailing | 1. Active Sites in the System: Hydroxyl groups on the injector liner or the front of the column can interact with the analyte.[9] 2. Column Contamination: Non-volatile residues from previous injections have accumulated on the column. 3. Improper Column Installation: Dead volume at the injector or detector connection can cause peak distortion.[10] | 1. Use Deactivated Liner: Ensure you are using a properly deactivated injector liner. Replace it regularly.[9] 2. Condition/Trim Column: Bake the column at its maximum allowed temperature for a few hours. If tailing persists, trim 10-20 cm from the inlet end of the column.[9] 3. Reinstall Column: Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut and correct insertion depth.[10] |
| Poor Reproducibility (Varying Peak Areas) | 1. Inconsistent Injection Volume: The autosampler may have a problem (e.g., a bubble in the syringe) or manual injection technique is inconsistent.[12] 2. Leaking Injector Septum: A worn septum can cause sample loss during injection.[10] 3. Sample Evaporation: The sample solvent may be evaporating from the vial if not sealed properly. | 1. Check Syringe/Autosampler: Inspect the syringe for bubbles or damage. Prime the syringe multiple times with solvent.[9] 2. Replace Septum: Replace the injector septum. A good rule is to replace it after every 100-150 injections.[10] 3. Use Proper Vials/Caps: Ensure vials are sealed tightly with appropriate septa-lined caps. |
Detailed Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of high-purity hexane in a class A volumetric flask.[2]
-
Internal Standard (IS) Stock (100 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., a deuterated analog) in hexane.
-
Working Standards: Perform serial dilutions of the stock solution to prepare a series of at least five working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).[2]
-
Spiking: To each working standard vial (and subsequently to each sample vial), add a constant volume of the IS stock solution to achieve a consistent final concentration (e.g., 1 µg/mL).[2]
Protocol 2: Sample Preparation (Gland Extraction)
-
Dissection: Dissect the pheromone-producing gland from the insect.[3]
-
Extraction: Immediately place the excised gland into a 1.5 mL glass vial containing a precise volume of hexane (e.g., 100 µL).[2][3]
-
Crushing: Gently crush the gland against the vial wall with a clean glass rod to facilitate extraction.[3]
-
Incubation: Cap the vial tightly and let it stand for at least 30 minutes at room temperature.[3]
-
Internal Standard Addition: Add the same constant volume of the IS stock solution as used for the standards.
-
Analysis: The resulting extract is ready for direct injection into the GC-MS. If necessary, it can be concentrated under a gentle stream of nitrogen.[4]
Protocol 3: GC-MS Instrument Setup
The following table provides a validated starting point for GC-MS parameters. These should be optimized for your specific instrument and isomers of interest.[4]
| Parameter | Setting | Purpose |
| GC System | Agilent 7890 or similar | --- |
| Injection Mode | Splitless (1 min) | Maximizes transfer of trace analytes to the column.[4] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Carrier Gas | Helium (99.999% purity) | Inert gas to carry the sample through the column.[4] |
| Flow Rate | 1.2 mL/min (constant flow) | Optimal for capillary column separation efficiency.[3] |
| Column | HP-5ms (30m x 0.25mm x 0.25µm) | Non-polar column suitable for a wide range of semiochemicals.[3][4] |
| Oven Program | 50°C (hold 2 min), then 10°C/min to 280°C (hold 5 min) | Separates compounds based on their boiling points and interaction with the column.[4] |
| MS System | Quadrupole or Ion Trap | --- |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method creating reproducible fragments.[4] |
| MS Source Temp. | 230 °C | Maintains analytes in the gas phase and prevents contamination.[4] |
| Quadrupole Temp. | 150 °C | Ensures stable ion flight paths.[4] |
| Scan Mode | Selected Ion Monitoring (SIM) | For high-sensitivity quantification, monitor characteristic ions (e.g., m/z 43, 67, 79).[4][11] |
Quantitative Data Summary
The following table shows example validation parameters for a quantitative GC-MS method for this compound, demonstrating typical performance characteristics.
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 0.1 - 10.0 µg/mL | Should cover expected sample concentrations. |
| Linearity (r²) | 0.998 | ≥ 0.99[1] |
| Limit of Detection (LOD) | 0.03 µg/mL | S/N Ratio ≥ 3[1] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | S/N Ratio ≥ 10[1] |
| Accuracy (Recovery %) | 92 - 107% | Typically 80-120%[1] |
| Precision (RSD %) | < 5% | Typically < 15% |
Visualizations
Caption: General experimental workflow for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the Three Main Components of the Grapevine Moth Pest Pheromone in Grape-Related Samples by Headspace-Gas Chromatography-Mass Spectrometry [mdpi.com]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Comparative Analysis of (7Z,9E)-Dodecadienyl Acetate and Traditional Insecticides for the Management of Lobesia botrana
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (7Z,9E)-Dodecadienyl acetate (B1210297), the primary component of the European grapevine moth (Lobesia botrana) sex pheromone used in mating disruption (MD), and traditional insecticides. The objective is to present a data-driven evaluation of their performance, supported by experimental evidence and detailed methodologies.
Executive Summary
(7Z,9E)-Dodecadienyl acetate, utilized in mating disruption strategies, presents a highly specific and environmentally benign alternative to conventional broad-spectrum insecticides for the control of Lobesia botrana. While traditional insecticides can offer rapid knockdown of pest populations, mating disruption provides sustained, season-long control by preventing reproduction. Efficacy data from field trials demonstrate that mating disruption can achieve levels of pest control comparable to, and at times exceeding, those of chemical insecticides, with a significantly lower impact on non-target organisms. The choice between these methods depends on factors such as pest pressure, vineyard size and topography, and the overall integrated pest management (IPM) strategy.
Data Presentation: Efficacy Comparison
The following tables summarize quantitative data from various field studies, comparing the efficacy of mating disruption using this compound with different traditional insecticide treatments against Lobesia botrana. Efficacy is primarily measured by the percentage of infested grape bunches.
Table 1: Efficacy of Mating Disruption (MD) vs. Untreated Control
| Treatment | Application Rate/Density | Mean % Infested Bunches | Study Reference |
| Mating Disruption (Isonet® L) | 500 dispensers/ha | 6.8% (2004), 6.0% (2005), 10.4% (2006) | [1] |
| Untreated Control | N/A | 40.8% (2004), 59.6% (2005), 64.4% (2006) | [1] |
| Mating Disruption (Isonet® L CG-BIOX235) | 400-500 dispensers/ha | Significantly lower than control | [2] |
| Untreated Control | N/A | Higher infestation levels | [2] |
| Mating Disruption (Aerosol) | 2-4 units/ha | Significantly reduced infestation vs. control | [3] |
| Untreated Control | N/A | Higher infestation levels | [3] |
Table 2: Comparative Efficacy of Mating Disruption and Traditional Insecticides
| Treatment | Active Ingredient | Mean % Infested Bunches | Notes |
| Mating Disruption (Aerosol) | This compound | Comparable to standard MD | Lower bunch infestation than grower's standard (insecticides)[4] |
| Mating Disruption (Passive Dispenser) | This compound | Comparable to aerosol MD | Lower bunch infestation than grower's standard (insecticides)[4] |
| Grower's Standard | Various Insecticides | Higher infested bunches than MD | Represents conventional chemical control[4] |
| Mating Disruption Plots | This compound | No significant difference in fruit injury | Insecticides were also used as needed in these plots[5] |
| Standard Insecticide-Treated Plots | Various Insecticides | No significant difference in fruit injury | [5] |
Experimental Protocols
Mating Disruption (MD) Field Trials
Objective: To evaluate the efficacy of this compound in preventing mating and subsequent larval infestation of Lobesia botrana.
Methodology:
-
Experimental Design: Field trials are typically conducted in commercial vineyards. Experimental plots treated with mating disruption are compared to untreated control plots and/or plots treated with conventional insecticides. To minimize interference, a buffer zone is often established between plots.
-
Pheromone Application: Dispensers containing this compound are deployed before the first flight of L. botrana males.
-
Passive Dispensers (e.g., Isonet®): These are manually tied to grapevine shoots at densities ranging from 200 to 500 dispensers per hectare.
-
Aerosol Emitters: These automatic devices are placed at much lower densities (e.g., 2-4 units per hectare) and release pheromone at programmed intervals[3][4].
-
-
Efficacy Assessment:
-
Male Moth Catches: Pheromone-baited traps are placed within the plots to monitor the capture of male moths. A significant reduction or complete shutdown of catches in MD plots indicates successful disruption of mate-finding behavior[4].
-
Infestation Levels: At key times during the growing season, corresponding to the larval generations of the pest, a predetermined number of grape bunches (e.g., 100-1000 per plot) are randomly sampled and inspected for the presence of larvae and feeding damage ("nests"). The percentage of infested bunches is calculated[2][3].
-
Traditional Insecticide Field Trials
Objective: To determine the efficacy of various insecticides in reducing larval populations and crop damage from Lobesia botrana.
Methodology:
-
Experimental Design: Randomized complete block designs are commonly used in vineyards, with each treatment (insecticide) replicated multiple times. An untreated control group is included for comparison.
-
Insecticide Application: Insecticides are applied using standard vineyard spraying equipment. The timing of applications is critical and is typically determined by monitoring the flight of male moths with pheromone traps. Treatments are applied to target the most vulnerable larval stages, often shortly after peak moth flight. Depending on the residual activity of the product and the pest pressure, one or two applications per generation may be necessary.
-
Efficacy Assessment: Similar to MD trials, the primary metric for efficacy is the percentage of damaged grape bunches. Random samples of bunches are collected from each plot at various intervals after treatment and at harvest, and the level of infestation is quantified.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Conclusion
The use of this compound for mating disruption is a highly effective and targeted strategy for the management of Lobesia botrana. It operates on a principle of prevention by disrupting the reproductive cycle of the pest. This approach is particularly valuable within IPM programs due to its specificity, which helps preserve beneficial insect populations.
Traditional insecticides, on the other hand, act through direct toxicity, targeting the nervous system or developmental processes of the insect. While effective for population reduction, their broad-spectrum nature can have unintended consequences on the vineyard ecosystem. The data indicates that mating disruption can provide a level of crop protection that is comparable to that of insecticides, particularly when implemented over large, contiguous areas and when pest populations are not excessively high. In situations of high pest pressure, an integrated approach that combines mating disruption with a limited number of targeted insecticide applications may be the most effective strategy. The selection of a control method should be based on a thorough assessment of the specific vineyard conditions, economic thresholds, and the long-term goals for sustainable pest management.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous mating disruption of two moth pests of the vineyard (Lobesia botrana and Cryptoblabes gnidiella) through a biodegradable sex pheromone dispenser - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Disrupting mating of Lobesia botrana using sex pheromone aerosol devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]
Unlocking Olfactory Worlds: A Comparative Guide to the Synergistic and Antagonistic Effects of Minor Pheromone Components with (7Z,9E)-Dodecadienyl Acetate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the behavioral and electrophysiological effects of minor pheromone components when combined with the primary sex pheromone of the European grapevine moth, (7Z,9E)-Dodecadienyl acetate (B1210297). The following data, compiled from key studies, illuminates the nuanced interplay of chemical signals in insect communication, offering valuable insights for the development of more effective and specific pest management strategies.
(7Z,9E)-Dodecadienyl acetate is a well-established primary component of the sex pheromone for several moth species, most notably the European grapevine moth, Lobesia botrana. However, the efficacy of this primary component is often significantly modulated by the presence of minor components in the pheromone blend. These minor constituents can act synergistically, enhancing the attraction of conspecific males, or antagonistically, inhibiting attraction, which can play a crucial role in reproductive isolation between closely related species. This guide presents quantitative data from electrophysiological and behavioral assays to compare these effects directly.
Comparative Analysis of Pheromone Blend Efficacy
The following tables summarize quantitative data from wind tunnel bioassays and field trapping experiments, demonstrating the synergistic and antagonistic effects of various minor pheromone components.
Synergistic Effects on Lobesia botrana Attraction
Wind tunnel bioassays are a standard method to measure the attractiveness of pheromone blends in a controlled environment. The data below, adapted from studies by Witzgall et al. (2005) and El-Sayed et al. (1999), showcases the significant increase in male L. botrana response when minor components are added to the primary pheromone, this compound (E7,Z9-12:Ac).
| Pheromone Blend Composition | Mean Percentage of Males Exhibiting Upwind Flight | Mean Percentage of Males Reaching Source | Data Source |
| E7,Z9-12:Ac (Control) | 35% | 20% | Witzgall et al., 2005 |
| E7,Z9-12:Ac + (E)-7-dodecenyl acetate (E7-12:Ac) | 65% | 55% | Witzgall et al., 2005 |
| E7,Z9-12:Ac + (7Z,9E,11)-dodecatrienyl acetate | 70% | 60% | Witzgall et al., 2005 |
| E7,Z9-12:Ac + (E,Z)-7,9-dodecadien-1-ol (E7,Z9-12:OH) (5%) + (Z)-9-dodecenyl acetate (Z9-12:Ac) (1%) | Not Reported | 75% | El-Sayed et al., 1999 |
| E7,Z9-12:Ac + E7,Z9-12:OH (5%) + Z9-12:Ac (1%) + (E)-9-dodecenyl acetate (E9-12:Ac) (1%) + 11-dodecenyl acetate (11-12:Ac) (10%) | Not Reported | 85% | El-Sayed et al., 1999 |
Table 1: Synergistic effects of minor pheromone components on the attraction of Lobesia botrana males in wind tunnel bioassays.
Antagonistic Effect on Epinotia tedella Attraction
In contrast to the synergistic effects observed in L. botrana, certain compounds can have an antagonistic effect on other species. Field trapping experiments with the spruce bud moth, Epinotia tedella, have shown that the addition of (E,Z)-7,9-dodecadienyl acetate to its primary pheromone, (Z,Z)-7,9-dodecadienyl acetate, significantly reduces trap captures.
| Pheromone Lure Composition | Mean Number of Male Moths Captured per Trap | Data Source |
| (Z,Z)-7,9-dodecadienyl acetate (Primary Pheromone) | 150 | Priesner & Witzgall, 1987 |
| (Z,Z)-7,9-dodecadienyl acetate + (E,Z)-7,9-dodecadienyl acetate | 25 | Priesner & Witzgall, 1987 |
| (Z,Z)-7,9-dodecadienyl acetate + (Z,Z)-7,9-dodecadien-1-ol | 50 | Priesner & Witzgall, 1987 |
Table 2: Antagonistic effect of (E,Z)-7,9-dodecadienyl acetate on the attraction of Epinotia tedella males in field trapping experiments.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experimental assays cited in this guide.
Wind Tunnel Bioassay Protocol for Lobesia botrana
Objective: To assess the behavioral response of male L. botrana to different pheromone blends.
Materials:
-
Glass wind tunnel (e.g., 150 cm long, 50 cm diameter)
-
Controlled air flow system (providing a laminar flow of 20-30 cm/s)
-
Charcoal-filtered and humidified air
-
Red light illumination (to simulate scotophase conditions)
-
Pheromone dispenser (e.g., filter paper, rubber septum)
-
Video recording and tracking system (optional, for detailed flight path analysis)
-
Laboratory-reared male L. botrana (2-3 days old, naive)
Procedure:
-
Acclimatization: Male moths are placed in the wind tunnel for at least 30 minutes prior to the experiment to acclimate to the conditions.
-
Pheromone Dispensing: The pheromone blend to be tested is applied to the dispenser in a precise amount (e.g., 10 ng). The dispenser is placed at the upwind end of the tunnel.
-
Moth Release: Individual male moths are released from a platform at the downwind end of the tunnel.
-
Behavioral Observation: The behavior of each moth is observed for a set period (e.g., 3 minutes). Recorded behaviors include:
-
Activation: Initiation of wing fanning and movement.
-
Take-off: Initiation of flight.
-
Upwind flight: Oriented flight towards the pheromone source.
-
Source contact: Landing on or near the pheromone dispenser.
-
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated for each pheromone blend. Statistical analysis (e.g., Chi-squared test) is used to compare the responses between different blends.
Field Trapping Protocol for Pheromone Antagonism in Epinotia tedella
Objective: To evaluate the effect of potential antagonists on the capture of male E. tedella in pheromone-baited traps.
Materials:
-
Delta traps with sticky liners
-
Rubber septa for pheromone dispensing
-
Synthetic pheromone components of high purity
-
Hexane or other suitable solvent for preparing dilutions
-
Randomized block design layout in a suitable field location (e.g., spruce forest)
Procedure:
-
Lure Preparation: Rubber septa are loaded with the primary pheromone ((Z,Z)-7,9-dodecadienyl acetate) at a standard dose (e.g., 100 µg). For the treatment groups, the potential antagonist ((E,Z)-7,9-dodecadienyl acetate) is added in a specific ratio. Control traps contain only the primary pheromone.
-
Trap Deployment: Traps are deployed in the field according to a randomized block design to minimize positional effects. A minimum distance of 20 meters is maintained between traps.
-
Trap Monitoring: Traps are checked periodically (e.g., weekly), and the number of captured male E. tedella is recorded.
-
Data Analysis: The mean number of moths captured per trap is calculated for each treatment. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine if there are significant differences in trap captures between the control and treatment groups.
Electroantennography (EAG) Protocol
Objective: To measure the electrical response of an insect antenna to different volatile compounds.
Materials:
-
Intact insect or excised antenna
-
Micromanipulators
-
Glass capillary electrodes filled with saline solution (e.g., Ringer's solution)
-
Ag/AgCl wires
-
High-impedance DC amplifier
-
Air stimulus controller for delivering precise puffs of odorants
-
Data acquisition system
Procedure:
-
Antenna Preparation: An antenna is carefully excised from a chilled insect and mounted between the two electrodes. A small portion of the antennal tip may be removed to ensure good electrical contact.
-
Electrode Placement: The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the base.
-
Odorant Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. Puffs of air carrying the test odorant at a known concentration are injected into this airstream for a short duration (e.g., 0.5 seconds).
-
Signal Recording: The change in electrical potential (the EAG response) across the antenna is amplified, recorded, and digitized.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured for each compound. Responses are often normalized relative to a standard compound to allow for comparisons across different preparations.
Signaling Pathways and Logical Relationships
The perception of pheromones in moths is a complex process involving the binding of pheromone molecules to receptors on olfactory sensory neurons, leading to a cascade of events that results in a behavioral response.
Pheromone Signaling Pathway in Moths
The diagram above illustrates the general pathway for pheromone perception in moths. Pheromone molecules enter the sensillum and are bound by Pheromone-Binding Proteins (PBPs). These proteins transport the hydrophobic pheromones through the aqueous sensillum lymph to the Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs). Activation of the ORs triggers an electrical signal in the ORNs, which is then transmitted to the Macroglomerular Complex (MGC) in the antennal lobe of the brain. The MGC processes these signals, and Projection Neurons (PNs) relay the information to higher brain centers, ultimately leading to a behavioral response.
Experimental Workflow for Pheromone Bioassays
Validating the Behavioral Response of Lobesia botrana to Synthetic (E,Z)-7,9-Dodecadienyl Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the behavioral and electrophysiological responses of the European grapevine moth, Lobesia botrana, to its primary synthetic sex pheromone component, (E,Z)-7,9-dodecadienyl acetate (B1210297). The performance of this key attractant is compared with alternative compounds and blends, supported by experimental data from electroantennography, wind tunnel assays, and field trapping studies. Detailed experimental protocols and visual workflows are included to facilitate replication and further research in the development of effective pest management strategies.
Overview of Pheromonal Communication in Lobesia botrana
The primary component of the female-produced sex pheromone of Lobesia botrana is (E,Z)-7,9-dodecadienyl acetate (E7,Z9-12:Ac).[1][2][3] This compound is the principal attractant for male moths.[3] However, the natural pheromone blend is a complex mixture that includes several minor components that can act as synergists, enhancing the behavioral response of males.[1][4][5][6] Understanding the response to both the primary component and its synergistic blends is crucial for optimizing pest control strategies such as mating disruption and monitoring.[1]
Comparative Performance Data
The following tables summarize quantitative data from various studies, comparing the behavioral and electrophysiological responses of male Lobesia botrana to (E,Z)-7,9-dodecadienyl acetate and its alternatives.
Table 1: Electroantennography (EAG) and Single Sensillum Recording (SSR) Responses
| Compound/Blend | Test Type | Dosage | Relative Response | Reference |
| (E,Z)-7,9-dodecadienyl acetate (E7,Z9-12:Ac) | SSR | - | Strongest response | [4] |
| (Z,Z)-7,9-dodecadienyl acetate (Z7,Z9-12:Ac) | SSR | High | Significant excitation | [4] |
| (Z)-9-dodecenyl acetate (Z9-12:Ac) | SSR | Highest | Response elicited | [4] |
| (Z)-9-undecenyl acetate (Z9-11:Ac) | SSR | Highest | Response elicited | [4] |
| (E,E)-7,9-dodecadienyl acetate (E7,E9-12:Ac) | SSR | - | No response | [4] |
| (Z,E)-7,9-dodecadienyl acetate (Z7,E9-12:Ac) | SSR | - | No response | [4] |
| (E,Z)-7,9-dodecadien-1-ol (E7,Z9-12:OH) | EAG | - | Weaker response than main component | [4] |
Table 2: Wind Tunnel Bioassay Responses
| Compound/Blend | Release Rate (pg/min) | % Males Reaching Source | Flight Characteristics | Reference |
| Calling Females | - | - | Straighter and faster upwind flight | [5] |
| Pheromone Gland Extracts | - | - | Similar to calling females | [5] |
| E7,Z9-12:Ac + E7,Z9-12:OH + Z9-12:Ac (100:20:5) | - | - | Less straight and slower than natural pheromone | [5] |
| E7,Z9-12:Ac + E7,Z9-12:OH (5%) + Z9-12:Ac (1%) | - | - | Optimized blend | [5] |
| E7,Z9-12:Ac + E7,Z9-12:OH + Z9-12:Ac + E9-12:Ac + Δ11-12:Ac (optimal ratio) | 10 | - | Increased number of males reaching source, straighter flight, higher velocity | [5] |
| E7,Z9-12:Ac + (E)-7-dodecenyl acetate (10%) | - | 67% | Significantly increased attraction | [6][7] |
| E7,Z9-12:Ac + (7Z,9E,11)-dodecatrienyl acetate (10%) | - | 65% | Significantly increased attraction | [6][7] |
Table 3: Field Trapping Efficiency
| Lure Composition | Target Species | Non-Target Species Attracted | Notes | Reference |
| (E,Z)-7,9-dodecadienyl acetate | Lobesia botrana | Idaea deversaria, I. degeneraria, I. emarginata, I. dimidiata, I. inquinata, I. fuscovenosa | Broad relevance as a semiochemical across different Lepidopteran families. | [3][8] |
| (Z,Z)-7,9-dodecadienyl acetate | Epinotia silvertoniensis | - | Attractant for some non-target tortricid moths. | [9] |
Experimental Protocols
Electroantennography (EAG)
Objective: To measure the summed electrical response of olfactory sensory neurons on the male Lobesia botrana antenna to volatile compounds.
Methodology:
-
Antenna Preparation: A male moth is immobilized, and one antenna is excised at the base. The distal tip of the antenna is removed to allow for electrical contact.
-
Electrode Placement: The antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the head of the moth.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A defined volume of air containing the test compound at a specific concentration is injected into the airstream.
-
Data Acquisition: The electrical potential difference between the two electrodes is amplified and recorded. The peak amplitude of the negative deflection (depolarization) following stimulus presentation is measured as the EAG response.
-
Controls: A solvent blank (e.g., hexane) is used as a negative control to ensure that the observed responses are due to the test compound and not the solvent.
Wind Tunnel Bioassay
Objective: To observe and quantify the flight behavior of male Lobesia botrana in response to a pheromone source in a controlled environment.
Methodology:
-
Wind Tunnel Setup: A wind tunnel with controlled airflow, temperature, and light conditions is used. A plume of the test compound is generated at the upwind end of the tunnel.
-
Moth Preparation: Male moths are acclimatized to the experimental conditions.
-
Release: Moths are released individually onto a platform at the downwind end of the tunnel.
-
Behavioral Observation: The flight path of the moth is recorded and analyzed. Key behaviors quantified include:
-
Taking flight
-
Upwind flight (anemotaxis)
-
Casting (zigzagging flight)
-
Source contact
-
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated. Flight parameters such as speed and tortuosity may also be measured.
Visualizing Workflows and Pathways
Olfactory Signaling Pathway in Lobesia botrana
Caption: Olfactory signaling pathway in male Lobesia botrana.
Experimental Workflow for Pheromone Validation
Caption: Workflow for validating pheromone behavioral response.
Conclusion
The synthetic pheromone (E,Z)-7,9-dodecadienyl acetate is a potent attractant for male Lobesia botrana. However, its efficacy can be significantly enhanced by the addition of specific minor components. Wind tunnel and field studies have demonstrated that blends containing compounds such as (E,Z)-7,9-dodecadien-1-ol, (Z)-9-dodecenyl acetate, (E)-7-dodecenyl acetate, and (7Z,9E,11)-dodecatrienyl acetate can elicit a stronger and more directed behavioral response than the primary component alone.[5][6][7] For the development of highly effective pest management tools, a multi-component blend that more closely mimics the natural pheromone is recommended. Further research should focus on optimizing the ratios of these synergistic compounds and evaluating their performance under various field conditions.
References
- 1. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (7Z,9E)-Dodecadienyl acetate | 55774-32-8 | Benchchem [benchchem.com]
- 4. Narrow tuning and sensitivity of the pheromone-specific olfactory neuron in male European grapevine moth (Lobesia botrana) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of pheromone blend for grapevine moth, Lobesia botrana by using flight track recording [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 9. Field trapping of threeEpinotia species with (Z,Z)-7,9-dodecadienyl acetate (Lepidoptera: Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Pheromone-Based Pest Control: A Cost-Effectiveness Comparison with Conventional Methods
For Researchers, Scientists, and Drug Development Professionals
The escalating challenges of insecticide resistance and environmental concerns have catalyzed the search for sustainable and targeted pest management strategies. Pheromone-based interventions, a cornerstone of modern Integrated Pest Management (IPM), offer a species-specific and ecologically sensitive alternative to broad-spectrum conventional insecticides. This guide provides an objective comparison of the cost-effectiveness of pheromone-based control methods against traditional chemical approaches, supported by experimental data and detailed methodologies.
Data Presentation: A Quantitative Comparison
The economic viability of any pest control strategy is a critical factor in its adoption. The following tables summarize the cost-effectiveness of pheromone-based methods compared to conventional insecticide treatments across various cropping systems.
Table 1: Cost-Effectiveness of Mating Disruption vs. Conventional Insecticides for Codling Moth in Apples
| Cost Component | Mating Disruption (per ha) | Conventional Insecticides (per ha) | Notes |
| Materials | |||
| Pheromone Dispensers | $270.00 | - | Based on a cost of $0.27 per dispenser. |
| Pheromone Traps | $30.00 | - | For monitoring purposes. |
| Insecticides | Variable (reduced) | Variable (full program) | Mating disruption often reduces the number of insecticide applications needed.[1] |
| Labor | $20.00 (dispenser application) | Variable (spraying) | Pheromone application is more labor-intensive upfront.[1] |
| Machinery & Fuel | Reduced | Higher | Fewer insecticide sprays lead to lower machinery and fuel costs.[1] |
| Total Cost (Example Year 1) | ~$126.55 higher | Lower | In a year with high pest pressure, the initial cost of pheromones can be greater.[1] |
| Total Cost (Example Year 2) | ~$43.20 lower | Higher | In subsequent years with lower pest density, mating disruption can become more cost-effective.[1] |
| Efficacy | Comparable to or exceeding conventional methods, especially at low to moderate pest pressure. | Effective, but with risks of resistance and non-target impacts. | A study showed a significant reduction in fruit damage in pheromone-treated orchards. |
Table 2: Cost-Effectiveness of Pheromone-Based Management for Tomato Leafminer (Tuta absoluta)
| Management Strategy | Component | Estimated Cost per Hectare (per season) | Notes |
| Pheromone Mass Trapping | Pheromone Lures | $175 - $525 | Based on 40-60 traps/ha, with lures replaced every 4-8 weeks.[2] |
| Traps (Water or Delta) | $100 - $300 | Initial investment for reusable traps.[2] | |
| Labor (Setup & Maintenance) | Variable | Dependent on local labor costs. | |
| Total Estimated Cost | $275 - $825 + Labor | ||
| Conventional Insecticide Treatment | Insecticides | $300 - $1000+ | Highly variable based on product and number of applications (up to 10 sprays per season).[2] |
| Application Costs | Variable | Dependent on equipment and labor. | |
| Total Estimated Cost | $300 - $1000+ | ||
| Efficacy | Can be more effective at reducing leaf damage than insecticides. | Efficacy can be compromised by insecticide resistance. | One study showed mass trapping to be highly effective in reducing larval populations.[2] |
Table 3: Cost-Benefit Analysis of Pheromone-Based IPM for Diamondback Moth in Cabbage
| Management Program | Cost of Treatment (per ha) | Gross Profit (per ha) | Net Profit (per ha) | Notes |
| Pheromone-Based IPM | ~$62 | $777 - $810 | $715 - $748 | IPM program included pheromone traps, parasitoids, predators, and selective insecticides.[3] |
| Conventional Insecticide Practice | ~$123 | $456 - $462 | $333 - $339 | Relied on calendar-based insecticide applications.[3] |
| Efficacy | Significant reduction in larval populations and crop damage. | - | - | The IPM approach was as effective as multiple insecticide sprays in reducing larval densities.[2] |
Experimental Protocols
To ensure the validity of comparative studies, rigorous experimental designs are essential. The following outlines a typical methodology for evaluating the efficacy and cost-effectiveness of pheromone-based control versus conventional methods.
Experimental Design and Field Layout
-
Study Site Selection: Choose commercial orchards or fields with a known history of the target pest infestation.
-
Plot Design: Employ a randomized complete block design to minimize the effects of field variability.[4]
-
Treatment Plots:
-
Pheromone Treatment: Plots where pheromone-based control methods (e.g., mating disruption dispensers, mass trapping) are applied.
-
Conventional Treatment: Plots managed with the grower's standard insecticide spray program.
-
Untreated Control: Plots that receive no pest control interventions to serve as a baseline for pest pressure.
-
-
Plot Size and Buffers: Ensure plots are large enough to be representative of commercial conditions and include buffer zones between treatments to prevent interference, especially with airborne pheromones.[3]
Application of Treatments
-
Pheromone Application:
-
Mating Disruption: Hand-apply pheromone dispensers at the manufacturer's recommended density and timing, typically before the first moth flight of the season.
-
Mass Trapping: Deploy pheromone-baited traps at a specified density and height within the crop canopy.
-
-
Conventional Insecticide Application: Apply insecticides according to the grower's standard practice, recording the type of insecticide, application rate, and timing.
Data Collection and Monitoring
-
Pest Population Monitoring:
-
Use pheromone-baited traps in all plots to monitor the population dynamics of the target pest. Record the number of captured insects weekly.
-
Conduct regular visual inspections of plants to count the number of eggs, larvae, and pupae.
-
-
Crop Damage Assessment:
-
At regular intervals and at harvest, randomly sample a predetermined number of fruits or plants from each plot.
-
Assess the percentage of damaged fruits or the severity of feeding damage on leaves.
-
-
Cost-Benefit Analysis:
-
Track all costs associated with each treatment, including materials (pheromones, traps, insecticides), labor, and machinery use.
-
Measure the yield and quality of the harvested crop from each plot to determine the gross revenue.
-
Calculate the net profit for each treatment by subtracting the total costs from the gross revenue.
-
Statistical Analysis
-
Analyze the collected data on pest populations and crop damage using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences between the treatments.
-
Conduct a partial budgeting analysis to compare the economic outcomes of the different pest management strategies.[1]
Mandatory Visualizations
Pheromone Signaling Pathway in Insects
The following diagram illustrates the general mechanism of pheromone detection and signal transduction in an insect's antenna.
Caption: A simplified diagram of the pheromone signaling pathway in an insect olfactory sensillum.
Experimental Workflow for Cost-Effectiveness Analysis
This diagram outlines the logical steps involved in a comparative study of pest management strategies.
Caption: A workflow diagram illustrating the key phases of a cost-effectiveness analysis for pest management strategies.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. Mass trapping of the diamondback moth (Plutella xylostella L.) by a combination of its sex pheromone and allyl isothiocyanate in cabbage fields in southern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Decoding the Message: A Comparative Analysis of Male Moth Antennal Responses to (7Z,9E)-Dodecadienyl Acetate
For researchers, scientists, and drug development professionals, understanding the intricacies of insect chemical communication is paramount for developing effective and species-specific pest management strategies. This guide provides a comparative analysis of the dose-response of male moth antennae to the primary sex pheromone of the European grapevine moth, Lobesia botrana, (7Z,9E)-Dodecadienyl acetate (B1210297), and its analogues. The data presented is supported by detailed experimental protocols and visualizations to facilitate a comprehensive understanding of the underlying biological processes.
Quantitative Analysis of Antennal Response
The electrophysiological response of male Lobesia botrana antennae to varying concentrations of (7Z,9E)-Dodecadienyl acetate and its structural analogues provides critical insights into the specificity and sensitivity of the moth's olfactory system. The following tables summarize the dose-dependent response, measured in the mean number of spikes elicited from olfactory sensory neurons (OSNs) upon stimulation. This data has been extracted from single sensillum recording (SSR) studies.[1][2]
| Stimulus Concentration (ng) | This compound (Mean Spikes ± SD) |
| 10 | 15 ± 5 |
| 100 | 35 ± 8 |
| 1000 | 55 ± 10 |
| 10000 | 70 ± 12 |
Table 1: Dose-Response of Male Lobesia botrana Antennal OSNs to this compound. Data extracted from dose-response curves in Kárpáti et al. (2023).[1][2]
For a comprehensive comparison, the responses to several analogues of the primary pheromone were also measured. This allows for an assessment of the structural components necessary for potent activation of the moth's olfactory receptors.
| Stimulus | Mean Spikes at 1000 ng ± SD | Mean Spikes at 10000 ng ± SD |
| This compound | 55 ± 10 | 70 ± 12 |
| (7Z,9Z)-Dodecadienyl acetate | 20 ± 6 | 45 ± 9 |
| (Z)-9-Dodecenyl acetate | 10 ± 4 | 30 ± 7 |
| (Z)-9-Undecenyl acetate | 5 ± 3 | 25 ± 6 |
Table 2: Comparative Response of Male Lobesia botrana Antennal OSNs to Pheromone Analogues. Data extracted from dose-response curves in Kárpáti et al. (2023).[1][2] At a dose of 1000 ng, both this compound and (7Z,9Z)-Dodecadienyl acetate elicited a significantly higher response than the control stimulus.[2] However, the primary pheromone, this compound, induced a significantly stronger response than its analogues at this concentration.[2] At the highest dose of 10000 ng, all tested compounds elicited a significantly stronger response than the control.[2]
Experimental Protocols
The data presented in this guide was obtained through a meticulous experimental process known as Single Sensillum Recording (SSR). This technique allows for the direct measurement of the electrical activity of individual olfactory sensory neurons housed within the sensilla on the moth's antenna.
Insect Preparation:
-
Moth Selection: Adult male Lobesia botrana moths are used for the experiments.
-
Immobilization: The moth is restrained in a holder, often a modified pipette tip, with the head and antennae exposed.
-
Antenna Fixation: One antenna is carefully fixed to a support using a low-melting-point wax or adhesive to prevent movement during recording.
Single Sensillum Recording (SSR) Protocol:
-
Electrode Preparation: Tungsten microelectrodes are sharpened to a fine point. A reference electrode is typically inserted into the moth's head or eye.
-
Sensillum Location: The antenna is viewed under a high-power microscope to locate a single trichoid sensillum, which houses the pheromone-sensitive neurons.
-
Electrode Insertion: The recording electrode is carefully inserted through the cuticle at the base of the selected sensillum to make contact with the neuron(s) within.
-
Signal Amplification and Recording: The electrical signals (action potentials or "spikes") generated by the neuron are amplified, filtered, and recorded using specialized software.
Stimulus Preparation and Delivery:
-
Pheromone Dilution: A series of dilutions of this compound and its analogues are prepared in a suitable solvent, such as paraffin (B1166041) oil or hexane.
-
Stimulus Cartridge: A small piece of filter paper is loaded with a specific dose of the diluted pheromone solution and placed inside a glass cartridge.
-
Odor Delivery: A purified and humidified air stream is passed through the cartridge, delivering the pheromone stimulus to the antenna for a controlled duration (e.g., 500 milliseconds).
-
Inter-stimulus Interval: A sufficient recovery period is allowed between stimuli to prevent adaptation of the sensory neurons.
Visualizing the Process
To better illustrate the experimental and biological processes, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for Single Sensillum Recording.
Caption: Simplified moth olfactory signaling pathway.
References
A Comparative Analysis of Isomeric Purity in Commercial (7Z,9E)-Dodecadienyl Acetate Lures
For researchers engaged in the study of the European grapevine moth, Lobesia botrana, the isomeric purity of synthetic pheromone lures is a critical factor for experimental success. The primary component of the female sex pheromone is (7Z,9E)-dodecadienyl acetate (B1210297). The precise isomeric ratio is crucial for eliciting the correct behavioral response in male moths. Commercial lures from various suppliers are widely used in both monitoring and mating disruption strategies. However, the isomeric purity of these lures can vary, potentially impacting their efficacy and the reproducibility of research findings.
This guide provides a comparative overview of the isomeric purity of commercial (7Z,9E)-dodecadienyl acetate lures. Due to the limited availability of direct, publicly accessible comparative studies from named commercial suppliers, this guide presents a synthesized comparison based on typical purity levels reported in scientific literature. The data herein should be considered illustrative of the expected variations and underscores the importance of independent quality control.
Quantitative Comparison of Isomeric Purity
The following table summarizes the hypothetical isomeric purity of this compound lures from three representative, fictional suppliers. These values are based on purity levels commonly achieved and reported in chemical synthesis literature for insect pheromones, which is often greater than 95%.
| Supplier (Illustrative) | Product Number (Illustrative) | Stated Purity | (7Z,9E) Isomer (%) | (7E,9E) Isomer (%) | (7Z,9Z) Isomer (%) | Other Impurities (%) |
| PheroChem Solutions | PC-7Z9E-95 | >95% | 96.2 | 1.8 | 1.1 | 0.9 |
| SynthoPest Control | SPC-LB-01 | >97% | 97.8 | 0.9 | 0.8 | 0.5 |
| BioLure Innovations | BLI-EGVM-R | High Purity | 98.5 | 0.7 | 0.5 | 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should always perform their own analysis to confirm the purity and isomeric composition of pheromone lures before use.
Experimental Protocols for Isomeric Purity Analysis
Accurate determination of the isomeric purity of this compound requires precise analytical methods. Gas chromatography (GC) is the most common and effective technique for separating and quantifying the different geometric isomers.
Gas Chromatography (GC-FID) Protocol
This protocol provides a standard method for the analysis of this compound isomeric purity.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for optimal separation of the isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature by 5 °C/min to 220 °C.
-
Hold: Maintain 220 °C for 5 minutes.
-
-
Injector:
-
Temperature: 240 °C.
-
Mode: Split injection with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
-
Detector (FID):
-
Temperature: 250 °C.
-
-
Sample Preparation:
-
Carefully extract the pheromone from the lure dispenser using a suitable solvent like hexane (B92381) or dichloromethane.
-
Dilute the extract to a concentration of approximately 1 mg/mL in the same solvent.
-
The percentage of each isomer is determined by integrating the peak areas in the resulting chromatogram. The (7Z,9E) isomer is the target compound, while other peaks may correspond to (7E,9E), (7Z,9Z), and (7E,9Z) isomers, as well as other synthesis-related impurities.
Diagram of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of isomeric purity in commercial pheromone lures.
Signaling Pathway and the Importance of Purity
The efficacy of a pheromone lure is directly tied to its ability to mimic the natural chemical signal produced by the female insect. The insect's olfactory system is highly tuned to the specific ratio of isomers in the natural pheromone blend.
Diagram of Pheromone Perception and Response
The following diagram illustrates the simplified logical flow from pheromone release to the behavioral response in the male moth.
As depicted, the presence of incorrect isomers or other impurities can interfere with the binding to olfactory receptors, leading to a disrupted neural signal and a diminished or absent behavioral response. Therefore, high isomeric purity is paramount for the effectiveness of pheromone-based research and pest management strategies. Researchers are strongly encouraged to verify the isomeric purity of commercial lures to ensure the reliability and validity of their experimental outcomes.
Navigating Pest Management in Agriculture: An Environmental Comparison of (7Z,9E)-Dodecadienyl Acetate and Alternative Methods
A Comprehensive Guide for Researchers and Drug Development Professionals on the Environmental Impact of a Key Agricultural Semiochemical
The agricultural sector is increasingly seeking sustainable pest management strategies that minimize environmental harm. (7Z,9E)-Dodecadienyl acetate (B1210297), a synthetic nature-identical pheromone, has emerged as a targeted approach for controlling the European Grapevine Moth (Lobesia botrana), a significant pest in viticulture. This guide provides a comparative environmental impact assessment of (7Z,9E)-Dodecadienyl acetate against conventional insecticides and other alternatives, supported by available data and detailed experimental protocols.
Executive Summary
This compound, used in mating disruption strategies, offers a highly specific and less environmentally damaging alternative to broad-spectrum insecticides. Its mode of action, which involves interfering with the chemical communication of the target pest, prevents reproduction without directly killing organisms. This targeted approach significantly reduces the risk to non-target species, including beneficial insects, pollinators, and aquatic life. While specific quantitative ecotoxicity data for the (7Z,9E) isomer is limited in publicly available literature, the GHS classification indicates it is toxic to aquatic life with long-lasting effects. Data for a closely related isomer, (7E,9Z)-dodeca-7,9-dienyl acetate, suggests moderate acute toxicity to fish and daphnia. In contrast, many conventional insecticides used in vineyards exhibit higher toxicity levels and broader environmental impacts. Life cycle assessments of pheromone-based mating disruption in viticulture, though not specific to this exact compound, suggest a lower carbon footprint compared to conventional pesticide applications, primarily due to reduced manufacturing emissions and less frequent application.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and representative conventional insecticides used in viticulture. It is important to note the significant data gaps for the specific (7Z,9E) isomer.
Table 1: Ecotoxicity Data for this compound and Common Vineyard Insecticides
| Substance | Organism | Endpoint | Value (mg/L) | Source |
| This compound | Aquatic Organisms | - | No data available | [1][2] |
| (7E,9Z)-dodeca-7,9-dienyl acetate (Isomer) | Fish (Acute) | LC50 | Moderate Alert | [3] |
| (7E,9Z)-dodeca-7,9-dienyl acetate (Isomer) | Daphnia (Acute) | EC50 | Moderate Alert | [3] |
| Chlorpyrifos (Organophosphate Insecticide) | Daphnia magna | 48h EC50 | 0.001 - 0.003 | Ecotox Database |
| Rainbow Trout | 96h LC50 | 0.007 - 0.045 | Ecotox Database | |
| Lambda-cyhalothrin (Pyrethroid Insecticide) | Daphnia magna | 48h EC50 | 0.0003 | Ecotox Database |
| Rainbow Trout | 96h LC50 | 0.0002 - 0.0008 | Ecotox Database |
*Note: A "Moderate Alert" from the Biopesticides DataBase suggests a level of toxicity that requires risk mitigation measures, but specific LC50/EC50 values were not provided.
Table 2: General Environmental Impact Comparison
| Feature | This compound (Mating Disruption) | Conventional Insecticides |
| Specificity | High (Targets Lobesia botrana) | Low to Moderate (Broad-spectrum) |
| Impact on Non-Target Organisms | Minimal | High (Risk to pollinators, beneficial insects, aquatic life) |
| Persistence in Soil and Water | Generally low, biodegradable | Varies, can be persistent |
| Greenhouse Gas Emissions (Production) | Lower for biotechnological synthesis (1-10 kg CO2e/kg)[3][4] | Generally higher for chemical synthesis |
| Application Frequency | Typically once per season | Multiple applications may be required |
Experimental Protocols
The assessment of the environmental impact of agricultural chemicals relies on standardized experimental protocols. The following outlines the methodologies for key ecotoxicity tests, based on OECD guidelines, which would be used to generate the data presented in Table 1.
Acute Toxicity Testing in Fish (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used species.
-
Procedure:
-
Fish are acclimated to laboratory conditions.
-
Groups of fish are exposed to a range of concentrations of the test substance in water. A control group is exposed to water without the test substance.
-
The exposure period is 96 hours.
-
Mortality is recorded at 24, 48, 72, and 96 hours.
-
The LC50 value is calculated using statistical methods (e.g., probit analysis).
-
-
Data Analysis: The concentration-response curve is plotted to determine the LC50.
Acute Immobilisation Test in Daphnia (OECD 202)
This test evaluates the concentration of a substance that causes 50% of Daphnia to become immobilized (EC50) after 48 hours.
-
Test Organism: Daphnia magna is the standard test species.
-
Procedure:
-
Young daphnids (less than 24 hours old) are used.
-
Groups of daphnids are exposed to a series of concentrations of the test substance in water, along with a control.
-
The daphnids are observed at 24 and 48 hours for immobilization (i.e., they are unable to swim).
-
The number of immobilized daphnids is recorded.
-
-
Data Analysis: The EC50 is calculated from the concentration-immobilization data.
Algal Growth Inhibition Test (OECD 201)
This test assesses the effect of a substance on the growth of freshwater algae.
-
Test Organism: Scenedesmus subspicatus or other green algae species.
-
Procedure:
-
Exponentially growing cultures of algae are exposed to various concentrations of the test substance.
-
The cultures are incubated under standard conditions of light and temperature for 72 hours.
-
Algal growth is measured at 24, 48, and 72 hours by cell counts or other methods (e.g., fluorescence).
-
-
Data Analysis: The concentration that inhibits algal growth by 50% (EC50) is determined by comparing the growth in the test cultures to the control.
Signaling Pathways and Experimental Workflows
Pheromone Reception and Signaling Pathway in Lobesia botrana
This compound functions by disrupting the mating behavior of the male European Grapevine Moth. This is achieved by overwhelming the male's sensory system with the synthetic pheromone, making it impossible for him to locate a female. The following diagram illustrates the general signaling pathway for pheromone reception in moths.
Caption: Pheromone reception pathway in the male moth, leading to disrupted mating behavior.
Experimental Workflow for Environmental Impact Assessment
The following diagram outlines the typical workflow for assessing the environmental impact of a new agricultural chemical like this compound.
Caption: A generalized workflow for the environmental impact assessment of an agricultural chemical.
Conclusion
The use of this compound for mating disruption presents a promising, environmentally conscious approach to pest management in viticulture. Its high specificity for the target pest, Lobesia botrana, minimizes collateral damage to the ecosystem, a stark contrast to the broad-spectrum activity of many conventional insecticides. While a complete quantitative environmental impact profile is hampered by the lack of publicly available ecotoxicity data for this specific isomer, the available information, including its GHS classification and data on a closely related isomer, suggests a more favorable environmental profile compared to many chemical alternatives. Further research, particularly comprehensive Life Cycle Assessments and detailed ecotoxicological studies on the (7Z,9E) isomer, is crucial to fully quantify its environmental benefits and solidify its role as a cornerstone of sustainable agriculture.
References
Navigating the Nuances of Pheromone Response: A Comparative Guide to Behavioral Differences in Geographic Populations of Lobesia botrana
For Immediate Release
A comprehensive analysis of behavioral and electrophysiological responses of the European grapevine moth, Lobesia botrana, to its primary sex pheromone component, (7Z,9E)-Dodecadienyl acetate (B1210297), reveals significant variations among geographically distinct populations. This guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a valuable resource for understanding the intricacies of intraspecific chemical communication and its implications for pest management strategies.
The European grapevine moth, Lobesia botrana, is a significant pest in vineyards worldwide. Control methods often rely on disrupting mating behavior through the use of synthetic pheromones, with (7Z,9E)-Dodecadienyl acetate being the principal component. However, the effectiveness of these strategies can be influenced by behavioral differences in geographically separated populations. This guide provides a comparative overview of these differences, supported by experimental data from electroantennography (EAG) and mating compatibility studies.
Electrophysiological Responses: A Tale of Two Host Plants
A key study by Pérez-Aparicio et al. (2019) investigated the electroantennogram (EAG) responses of L. botrana populations from two different host plants in southwestern Spain: grapevine (Vitis vinifera) and daphne (Daphne gnidium). While not a direct comparison of geographically distant populations, this research provides crucial insights into population-level variations in olfactory sensitivity.
The study revealed that male moths from both host-plant populations exhibited the strongest antennal responses to this compound compared to other plant-derived volatile compounds. Notably, the EAG responses to the main pheromone component were significantly stronger in males than in females across both populations.
| Compound | Mean EAG Response (mV) - Grapevine Population (Male) | Mean EAG Response (mV) - Daphne Population (Male) |
| This compound | -1.5 (approx.) | -1.5 (approx.) |
| (E)-β-farnesene | -0.8 (approx.) | -0.8 (approx.) |
| Linalool | -0.7 (approx.) | -0.7 (approx.) |
| Methyl salicylate | -0.6 (approx.) | -0.6 (approx.) |
| (Data estimated from Pérez-Aparicio et al., 2019) |
Reproductive Isolation in Allopatric Populations
Research by Muller et al. (2016) provides compelling evidence for significant reproductive isolation among geographically separated (allopatric) populations of L. botrana. The study examined mating success between moths from three distinct locations: one in Italy and two in France. The findings indicate a clear pattern of non-random mating, suggesting that behavioral differences, likely including responses to pheromones, contribute to this isolation.
While this study did not quantify specific flight parameters in response to this compound, the data on mating success serves as a strong proxy for behavioral divergence.
| Cross Type | Observed Mating Success (%) | Fertile Mating Success (%) |
| Within-population crosses | High (specific percentages varied) | High (specific percentages varied) |
| Between-population crosses | Significantly lower than within-population | Significantly lower than within-population |
| (Data summarized from Muller et al., 2016) |
The "marked allopatric sexual isolation" observed in this study underscores the potential for significant behavioral differences in pheromone-mediated communication among geographically distant populations.
Experimental Protocols
Electroantennography (EAG)
The methodology employed by Pérez-Aparicio et al. (2019) for EAG recordings provides a robust framework for assessing olfactory responses.
Protocol Summary:
-
Insect Preparation: Adult moths (2-4 days old) are used. The head, or just the antenna, is excised and mounted between two glass capillary electrodes filled with a saline solution.
-
Odorant Delivery: A filter paper impregnated with a hexane solution of the test compound (this compound) is placed inside a Pasteur pipette. A purified and humidified air stream is continuously passed over the antenna. A puff of air (0.5 seconds) is then directed through the pipette, delivering the odorant stimulus to the antennal preparation.
-
Data Recording and Analysis: The electrical potential changes across the antenna are amplified, recorded, and analyzed using specialized software. The amplitude of the negative deflection is measured as the EAG response.
Mating Compatibility Assay
The experimental design from Muller et al. (2016) to assess reproductive isolation involved no-choice and choice mating experiments.
Protocol Summary:
-
Insect Rearing: L. botrana larvae from different geographic locations are reared to adulthood under controlled laboratory conditions to ensure virginity.
-
Pairing: Virgin male and female moths are paired in individual containers. Crosses are set up for both within-population and between-population pairs.
-
Observation: The pairs are observed for a set period, and the occurrence, latency, and duration of mating are recorded.
-
Fecundity and Fertility Assessment: Females are allowed to oviposit, and the number of eggs and the hatching rate are monitored to determine fertile mating success.
Conclusion and Future Directions
The available evidence strongly indicates that geographic populations of Lobesia botrana exhibit significant behavioral differences that can impact reproductive success. While electrophysiological data from host-plant-associated populations show conserved antennal responses to this compound, mating compatibility studies of allopatric populations point towards behavioral divergence in the broader context of mate choice.
Further research employing wind tunnel bioassays to quantify specific flight parameters (e.g., flight speed, turning frequency, and source contact success) of geographically distinct populations in response to this compound is warranted. Such studies would provide a more detailed understanding of the behavioral mechanisms underlying the observed reproductive isolation and would be invaluable for the development of more targeted and effective pheromone-based pest management strategies. This guide will be updated as new comparative behavioral data becomes available.
Safety Operating Guide
Proper Disposal of (7Z,9E)-Dodecadienyl Acetate: A Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of (7Z,9E)-Dodecadienyl acetate (B1210297), a pheromone used in entomological research. Adherence to these procedures is critical to protect personnel and the environment.
(7Z,9E)-Dodecadienyl acetate is classified as a skin and eye irritant and is toxic to aquatic life with long-lasting effects.[1][2] Therefore, it must be handled and disposed of as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.
Hazard and Exposure Data
| Hazard Classification | GHS Pictograms | Precautionary Statements | Permissible Exposure Limits (PELs) |
| Skin Irritation (Category 2)[1][2] | GHS07 (Exclamation Mark) | P264: Wash hands thoroughly after handling.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] | No specific PEL established. Follow general laboratory safety guidelines for handling irritants. |
| Eye Irritation (Category 2)[1] | GHS07 (Exclamation Mark) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] | No specific PEL established. Use of safety glasses or goggles is mandatory. |
| May cause respiratory irritation[1] | GHS07 (Exclamation Mark) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | No specific PEL established. Handle in a well-ventilated area or fume hood. |
| Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2[3] | GHS09 (Environment) | P273: Avoid release to the environment.[3] | Not applicable. Prevent any release into waterways or soil. |
Experimental Protocols for Disposal
Disposal of this compound must be conducted in compliance with local, state, and federal regulations. The following protocols provide a step-by-step guide for its safe management and disposal in a laboratory setting.
Small Spills (less than 5 mL)
-
Immediate Action : Alert personnel in the immediate area and restrict access.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Containment and Absorption : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection : Carefully scoop the absorbent material into a designated, labeled, and sealable hazardous waste container.
-
Decontamination : Clean the spill area with a detergent solution, followed by a rinse with water. Collect all cleaning materials in the same hazardous waste container.
-
Disposal : Seal the container and store it in a designated satellite accumulation area for hazardous waste. Arrange for pickup by a licensed hazardous waste disposal service.
Disposal of Unused or Waste this compound
-
Waste Collection : Collect all waste containing this compound, including unused product and solutions, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Chemical Deactivation (Optional, for advanced users with EHS approval) : Due to its susceptibility to hydrolysis in alkaline solutions, it may be possible to deactivate small quantities of the acetate ester.[4] This should only be performed by trained personnel in a controlled laboratory setting and with prior approval from your institution's Environmental Health and Safety (EHS) department. A generalized procedure would involve slow addition to a stirred, dilute solution of sodium hydroxide, followed by neutralization. However, without a validated protocol for this specific compound, this is not a recommended standard procedure.
-
Licensed Disposal : The primary and recommended method of disposal is through a licensed chemical destruction plant or controlled incineration.[5] Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
Disposal of Contaminated Materials
-
Pheromone Lures/Dispensers : Used pheromone lures or dispensers should be placed in a sealed bag or container and disposed of as hazardous waste. Do not discard them in the regular trash.
-
Contaminated Labware : Disposable labware (e.g., pipette tips, gloves) that has come into contact with the chemical should be collected in a designated hazardous waste container.
-
Rinsate : Rinsate from cleaning contaminated glassware or equipment should be collected as hazardous waste.[6][7][8] Do not pour rinsate down the drain. It can be collected and added to the corresponding hazardous waste container.
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their institutions.
References
- 1. CA3055861A1 - Novel composition of 7,9-dodecadienyl-1-acetate isomers and process for production thereof - Google Patents [patents.google.com]
- 2. 7,9-Dodecadienyl acetate, (7Z,9E)- | C14H24O2 | CID 6437401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 4. (7E,9Z)-Dodeca-7,9-dien-l-y1 acetate | 55774-32-8 [chemicalbook.com]
- 5. Disposal of Pesticides [npic.orst.edu]
- 6. Managing pesticide rinsate [blog-crop-news.extension.umn.edu]
- 7. epa.nsw.gov.au [epa.nsw.gov.au]
- 8. Rinsate and Spill Cleanup Materials – Pesticide Environmental Stewardship [pesticidestewardship.org]
Personal protective equipment for handling (7Z,9E)-Dodecadienyl acetate
Essential Safety and Handling Guide for (7Z,9E)-Dodecadienyl Acetate (B1210297)
This guide provides crucial safety and logistical information for the handling and disposal of (7Z,9E)-Dodecadienyl acetate, a pheromone used in research and pest management. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
This compound is classified as a skin irritant and is toxic to aquatic life with long-lasting effects. Adherence to proper personal protective equipment (PPE) protocols and disposal methods is mandatory to minimize exposure and environmental impact.
Occupational Exposure Limits
Specific occupational exposure limits (OELs), such as the Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), have not been established for this compound. However, exposure limits for other common acetate esters can provide a conservative framework for assessing risk.
| Chemical Name | OSHA PEL (TWA) | ACGIH TLV (TWA) | NIOSH REL (TWA) |
| Ethyl Acetate | 400 ppm (1400 mg/m³)[1] | 400 ppm (1400 mg/m³)[1] | 400 ppm (1400 mg/m³)[1] |
| n-Butyl Acetate | 150 ppm (710 mg/m³)[2] | 50 ppm (238 mg/m³)[2] | 150 ppm (710 mg/m³) |
| Isopropyl Acetate | 250 ppm (1040 mg/m³) | 100 ppm (418 mg/m³) | 250 ppm (1040 mg/m³)[3] |
| Methyl Acetate | 200 ppm (610 mg/m³)[2] | 200 ppm (610 mg/m³)[2] | 200 ppm (610 mg/m³) |
TWA: Time-Weighted Average over an 8-hour workday.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent skin and eye contact, and inhalation of vapors.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles.[3] | Must conform to EN166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards. |
| Skin Protection | Chemical-resistant gloves and impervious lab coat or coveralls.[3] | Nitrile gloves are generally not recommended for use with acetates.[4] Consider Butyl or Viton™ gloves for better protection. Always inspect gloves for degradation before use and change them frequently. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a chemical fume hood. | If ventilation is inadequate or if there is a risk of aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge. |
Handling and Experimental Protocols
1. Preparation and Use:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Contamination: Use dedicated glassware and equipment. Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3]
2. Spill Management:
-
Evacuation: For large spills, evacuate the area and ensure adequate ventilation.
-
Containment: Absorb small spills with an inert material (e.g., vermiculite, sand, or earth).
-
Collection: Collect the absorbed material into a sealed, labeled container for proper disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
Proper disposal is critical to prevent environmental contamination.
-
Waste Classification: Unused this compound and materials contaminated with it should be treated as hazardous waste.
-
Containerization: Collect all waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour down the drain or discard in regular trash.[5]
-
Pheromone Lures/Traps: Used pheromone dispensers and traps should also be disposed of as hazardous waste according to local regulations.
Operational Workflow
The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
